Indole-3-acetylglycine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(14-7-12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,13H,5,7H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXXLJMIHMIOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332228 | |
| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13113-08-1 | |
| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-acetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Isolation of Indole-3-acetylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological context of Indole-3-acetylglycine (IAG), an N-acyl-alpha amino acid and a conjugate of the critical plant hormone indole-3-acetic acid (IAA). While much of the early research focused on more abundant IAA conjugates, the methodologies developed for their isolation and characterization have paved the way for understanding IAG.
Discovery and Context
This compound belongs to a class of compounds formed by the conjugation of the plant hormone indole-3-acetic acid (IAA) with amino acids. While the precise first discovery of IAG is not prominently documented in singular reports, its existence was inferred from the broader research into IAA metabolism and conjugation. Early studies in the mid-20th century identified various IAA conjugates, such as indole-3-acetylaspartic acid, in plant tissues. These discoveries established the precedent for IAA conjugation as a mechanism for hormone storage and regulation.[1]
IAG, also known as N-(3-indolylacetyl)glycine, has been identified in biological fluids, including urine.[2] Its presence suggests a role in metabolic pathways, potentially as a detoxification product or a regulated form of IAA. The study of such conjugates is crucial for understanding hormone homeostasis and its implications in both plant and animal physiology.
Biosynthesis of the Precursor: Indole-3-acetic Acid (IAA)
The biosynthesis of IAG is intrinsically linked to the synthesis of its precursor, Indole-3-acetic acid (IAA). In microorganisms, several tryptophan-dependent pathways for IAA biosynthesis have been elucidated.[3][4][5] These pathways provide the foundational IAA molecule that can then be conjugated with glycine to form IAG.
A generalized workflow for the microbial biosynthesis of IAA, the precursor to IAG, is presented below.
Isolation and Purification Methodologies
The isolation of IAG from biological matrices relies on chromatographic techniques, often adapted from methods developed for other IAA-amino acid conjugates.[1][6] A general workflow for the isolation and purification of IAG is outlined below.
Detailed Experimental Protocols
The following protocols are based on established methods for the isolation of related indolic compounds and can be adapted for IAG.
Protocol 1: Extraction from Biological Samples
-
Homogenization: Homogenize the biological sample (e.g., plant tissue, urine) in a suitable extraction buffer (e.g., 80% methanol) at a ratio of 1:10 (w/v).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude extract of indolic compounds.
Protocol 2: Polyvinylpolypyrrolidone (PVPP) Chromatography
This step is crucial for the preliminary purification of IAA conjugates.[1][6]
-
Column Preparation: Pack a chromatography column with PVPP slurry.
-
Equilibration: Equilibrate the column with the appropriate starting buffer (e.g., acidic methanol or an aqueous buffer).
-
Sample Loading: Load the crude extract onto the PVPP column.
-
Elution: Elute the column with a pH-dependent aqueous buffer or a methanol gradient. The elution of IAA conjugates is influenced by hydrophobic interactions with the PVPP resin.[6]
-
Fraction Collection: Collect the fractions for further analysis.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the final separation and quantification of IAG.[7]
-
Column: Utilize a C8 or C18 reversed-phase column.
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile in acidified water (e.g., with 2.5% acetic acid, pH 3.8).[7]
-
Gradient Elution: Employ a gradient elution to achieve optimal separation of indolic compounds.
-
Detection: Use a fluorescence detector with an excitation wavelength of approximately 280 nm and an emission wavelength of around 350 nm for sensitive detection of indoles.[7]
Quantitative Analysis
Quantitative analysis of IAG can be performed using HPLC with fluorescence detection by comparing the peak area of the sample to a standard curve of known IAG concentrations. For more precise quantification, especially in complex biological matrices, isotope dilution mass spectrometry is the method of choice. This involves spiking the sample with a known amount of a stable isotope-labeled IAG internal standard.
Table 1: HPLC Parameters for Indolic Compound Analysis
| Parameter | Value | Reference |
| Column | Symmetry C8 | [7] |
| Mobile Phase A | 2.5% Acetic Acid in H₂O (v/v), pH 3.8 | [7] |
| Mobile Phase B | 80% Acetonitrile in H₂O (v/v) | [7] |
| Detection | Fluorimetric (λex = 280 nm, λem = 350 nm) | [7] |
| Linear Range | 0.0625–125 µg/mL | [7] |
| Limit of Detection | < 0.015 µg/mL | [7] |
Characterization
The definitive identification of isolated IAG is achieved through mass spectrometry (MS). The fragmentation pattern of the molecule provides a unique fingerprint for its structure.
Table 2: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₂N₂O₃ | [8] |
| Average Molecular Weight | 232.2353 g/mol | [9] |
| Monoisotopic Molecular Weight | 232.08479226 Da | [8] |
| IUPAC Name | 2-[2-(1H-indol-3-yl)acetamido]acetic acid | [2] |
Biological Significance and Future Directions
While the precise biological role of IAG is still under investigation, its presence in urine suggests it is a metabolic product.[2] The study of IAG and other IAA conjugates is critical for understanding the regulation of IAA levels and their physiological effects. Future research should focus on elucidating the specific enzymes responsible for the conjugation of IAA with glycine and the biological activity, if any, of the IAG conjugate itself. Understanding these aspects will provide a more complete picture of auxin metabolism and its implications in health and disease.
References
- 1. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0240661) [hmdb.ca]
- 3. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STUDY OF INDOLE-3-ACETIC ACID BIOSYNTHESIS PATHWAYS IN Bradyrhizobium japonicum BJBV-05 [redalyc.org]
- 5. mdpi.com [mdpi.com]
- 6. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C12H12N2O3 | CID 446640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Livestock Metabolome Database: Showing metabocard for this compound (LMDB00988) [lmdb.ca]
An In-depth Technical Guide on the Endogenous Levels of Indole-3-acetylglycine in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous levels of Indole-3-acetylglycine (IAA-Gly), a key auxin conjugate, in plant tissues. It details the methodologies for its quantification, explores its role in auxin homeostasis, and presents relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, agricultural science, and professionals involved in the development of plant growth regulators and herbicides.
Introduction: The Role of this compound in Auxin Homeostasis
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that orchestrate a wide array of developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental stimuli. The precise regulation of IAA levels is critical for normal plant growth and development. One of the key mechanisms for maintaining auxin homeostasis is the conjugation of IAA to amino acids, sugars, and peptides.
This compound (IAA-Gly) is an amide-linked conjugate of IAA formed through a reaction catalyzed by enzymes belonging to the Gretchen Hagen 3 (GH3) family of acyl-acid amido synthetases. These enzymes play a pivotal role in inactivating excess IAA, thereby preventing auxin overaccumulation which can be detrimental to the plant. While IAA conjugates like IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu) have been extensively studied, IAA-Gly is also a significant component of the auxin metabolome in various plant species. The formation of IAA-Gly is generally considered a mechanism for the irreversible degradation of IAA, although the possibility of its hydrolysis back to free IAA under specific physiological conditions cannot be entirely ruled out. Understanding the endogenous levels and dynamics of IAA-Gly is therefore crucial for elucidating the intricate network of auxin metabolism and its impact on plant physiology.
Quantitative Data on Endogenous this compound and Related Conjugates
The quantification of IAA and its conjugates in plant tissues has been significantly advanced by the advent of sensitive and specific analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS). The data presented below summarizes the reported endogenous levels of major IAA-amino acid conjugates in the model plant Arabidopsis thaliana and other species. While specific data for IAA-Glycine is less abundant in the literature compared to IAA-Aspartate and IAA-Glutamate, the provided values for these related conjugates offer a valuable reference for expected concentration ranges.
| Plant Species | Tissue | IAA-Aspartate (ng/g FW) | IAA-Glutamate (ng/g FW) | Reference |
| Arabidopsis thaliana | 9-day-old seedlings | 17.4 ± 4.6 | 3.5 ± 1.6 | [1][2] |
| Arabidopsis thaliana | 12-day-old seedlings | - | - | [1][2] |
| Arabidopsis thaliana (trp2-1 mutant) | 9-day-old seedlings | 7.8 ± 0.4 | 1.8 ± 0.3 | [2] |
| Glycine max (Soybean) | Seeds | 10 µmol/kg (approx. 2910 ng/g FW) | - | [3] |
Note: FW denotes fresh weight. Data for IAA-Glycine is not explicitly available in the cited literature but is expected to be in a similar low nanogram per gram fresh weight range in vegetative tissues under normal growth conditions. The high concentration in soybean seeds highlights the role of conjugates as storage forms in reproductive tissues.
Experimental Protocols for Quantification of this compound
The accurate quantification of IAA-Gly in plant tissues requires a robust and sensitive analytical method. The following protocol is a generalized procedure based on established methods for IAA-amino acid conjugate analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Plant tissue (e.g., Arabidopsis seedlings, rice shoots, etc.)
-
Liquid nitrogen
-
Extraction solvent: 2-propanol (60% v/v) with 2.5 mM diethyldithiocarbamic acid
-
Internal standard: ¹³C₆-IAA-Glycine (or a suitable labeled analogue)
-
Diethyl ether
-
Solid Phase Extraction (SPE) columns (e.g., C18 or Oasis HLB)
-
Methanol
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Diazomethane (for optional derivatization)
Sample Preparation and Extraction
-
Harvesting and Freezing: Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of pre-chilled extraction solvent. Add a known amount of the internal standard (e.g., ¹³C₆-IAA-Glycine).
-
Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle shaking.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Solvent Evaporation: Evaporate the organic solvent from the supernatant using a vacuum concentrator or a stream of nitrogen gas.
Purification by Solid Phase Extraction (SPE)
-
Column Conditioning: Condition an SPE column by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Acidify the aqueous extract to pH 2.5-3.0 with formic acid and load it onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of water to remove polar impurities.
-
Elution: Elute the IAA conjugates with 1 mL of methanol or acetonitrile.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Chromatographic Separation: Inject an aliquot of the reconstituted sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) connected to an HPLC or UPLC system. Use a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify IAA-Glycine and its internal standard. The transition from the precursor ion (M+H)⁺ to a specific product ion is monitored. For IAA-Glycine, this would be the transition from m/z 233.1 to a characteristic fragment ion (e.g., m/z 130.1, corresponding to the indole moiety).
-
Data Analysis: Construct a calibration curve using known concentrations of an authentic IAA-Glycine standard. Calculate the concentration of endogenous IAA-Glycine in the plant sample based on the peak area ratio of the analyte to the internal standard.
Signaling Pathways and Experimental Workflows
The metabolism of IAA-Gly is integrated into the broader network of auxin homeostasis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for IAA-Gly analysis.
Auxin Conjugation and Inactivation Pathway
References
- 1. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionary History of the Glycoside Hydrolase 3 (GH3) Family Based on the Sequenced Genomes of 48 Plants and Identification of Jasmonic Acid-Related GH3 Proteins in Solanum tuberosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Synthesis of Indole-3-acetylglycine Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of Indole-3-acetylglycine, a significant metabolite of the plant hormone Indole-3-acetic acid (IAA). This standard is crucial for various research applications, including plant physiology, drug metabolism studies, and as a reference compound in analytical chemistry. This document outlines a primary synthetic methodology, presents key quantitative data, and includes detailed experimental protocols and workflow diagrams.
Introduction
This compound is an amino acid conjugate of Indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants. The conjugation of IAA with amino acids is a key metabolic pathway that regulates auxin homeostasis and activity. The synthesis of a pure this compound standard is essential for accurate quantification and biological studies of this important molecule.
The primary synthetic strategy involves the formation of an amide bond between the carboxyl group of Indole-3-acetic acid and the amino group of glycine. This can be achieved through various peptide coupling methods, including the use of coupling agents to activate the carboxylic acid.
Synthetic Pathway Overview
The most common and effective method for synthesizing this compound involves a two-step process:
-
Esterification of Glycine: The carboxylic acid group of glycine is protected as an ethyl ester to prevent self-polymerization during the coupling reaction.
-
Amide Coupling: The protected glycine ethyl ester is then coupled with Indole-3-acetic acid using a suitable coupling agent.
-
Hydrolysis: The ethyl ester protecting group is removed by hydrolysis to yield the final product, this compound.
This pathway is illustrated in the following workflow diagram.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of amino acid derivatives of indole-3-acetic acid.
Materials and Reagents
| Reagent | Supplier | Purity |
| Indole-3-acetic acid (IAA) | Sigma-Aldrich | ≥98% |
| Glycine ethyl ester hydrochloride | Sigma-Aldrich | ≥99% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | ≥99% |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | ≥98% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |
| Lithium hydroxide (LiOH) | Sigma-Aldrich | ≥98% |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexane | Fisher Scientific | HPLC Grade |
Synthesis of this compound Ethyl Ester
-
Activation of Indole-3-acetic acid: In a round-bottom flask, dissolve Indole-3-acetic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Coupling Reaction: In a separate flask, suspend glycine ethyl ester hydrochloride (1.2 eq) in anhydrous DCM and add triethylamine (1.5 eq) to neutralize the hydrochloride and free the amine. Stir for 15 minutes.
-
Filter the DCU precipitate from the activated IAA solution and add the filtrate to the glycine ethyl ester solution.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound ethyl ester as a solid.
-
Synthesis of this compound (Hydrolysis)
-
Dissolve the purified this compound ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Method of Analysis |
| Yield | ||
| Coupling Step | 75-85% | Gravimetric |
| Hydrolysis Step | 80-90% | Gravimetric |
| Overall Yield | 60-77% | Gravimetric |
| Purity | ||
| HPLC | >98% | HPLC-UV (280 nm) |
| Characterization | ||
| Melting Point | 188-190 °C | Melting Point Apparatus |
| ¹H NMR (DMSO-d₆) | Consistent with expected structure | NMR Spectroscopy |
| Mass Spectrometry | m/z = 233.09 [M+H]⁺ | ESI-MS |
Alternative Synthetic Strategies
While the DCC/NHS coupling method is robust, other coupling reagents can be employed. The choice of reagent can influence reaction times, yields, and purification strategies.
Caption: Alternative coupling reagents for the synthesis of this compound ethyl ester.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) : A water-soluble carbodiimide that simplifies purification as the urea byproduct is water-soluble. Often used in conjunction with N-hydroxybenzotriazole (HOBt).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : A highly efficient coupling agent that often leads to high yields and low racemization.
-
Mixed Anhydride Method : Activation of IAA with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM), forms a mixed anhydride that readily reacts with the amino acid ester.
Conclusion
The synthesis of this compound standard can be reliably achieved through a straightforward two-step process involving the protection of glycine, followed by amide coupling with Indole-3-acetic acid and subsequent deprotection. The choice of coupling reagent can be tailored to specific laboratory capabilities and desired purity levels. The detailed protocols and data presented in this guide provide a solid foundation for researchers to produce high-quality this compound for their analytical and biological investigations.
Indole-3-acetylglycine as a metabolite of Indole-3-acetic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA) is the most abundant and physiologically significant member of the auxin class of phytohormones, acting as a master regulator of nearly every aspect of plant growth and development.[1][2] The cellular concentration of free, active IAA is meticulously controlled through a dynamic interplay of metabolic processes collectively known as auxin homeostasis. This includes de novo biosynthesis, polar transport, catabolic degradation, and the formation of conjugates with sugars, amino acids, or peptides.[3][4][5] The conjugation of IAA to amino acids serves as a critical mechanism for temporarily inactivating and storing the hormone, thereby buffering the pool of free IAA. One such conjugate, Indole-3-acetylglycine (IAG), is formed through the amide linkage of IAA with the amino acid glycine. This guide provides a comprehensive overview of the biosynthesis, physiological role, and experimental analysis of IAG as a metabolite of IAA.
Biosynthesis of this compound
The formation of IAG is a direct conjugation reaction where the carboxyl group of IAA is linked to the amino group of glycine via an amide bond. This biochemical process is a key route for modulating the levels of active auxin within plant cells.[6]
Enzymatic Catalysis by the GH3 Family
The synthesis of IAA-amino acid conjugates, including IAG, is catalyzed by a family of enzymes known as Gretchen Hagen 3 (GH3) amido synthetases.[7][8][9] These enzymes are typically induced by high concentrations of auxin, providing a feedback mechanism to cope with excess IAA.[10] The reaction proceeds in two steps: first, the GH3 enzyme adenylates IAA using ATP to form an activated IAA-AMP intermediate. Subsequently, the activated IAA moiety is transferred to the amino group of a recipient amino acid, such as glycine, to form the final conjugate.[9] Several members of the GH3 family have been shown to conjugate IAA to a variety of amino acids in vitro, including glycine, aspartate, glutamate, and alanine.[7][11]
Physiological Role and Function
The conjugation of IAA to amino acids like glycine is a pivotal component of auxin homeostasis, serving primarily to regulate the pool of biologically active, free IAA.[7][8]
Reversible Inactivation and Storage
IAA conjugates are generally considered inactive storage forms of the hormone.[12][13] By sequestering excess IAA into conjugates like IAG, the plant can prevent potentially inhibitory or detrimental effects of supraoptimal auxin concentrations.[3] Evidence suggests that some of these conjugates, including IAA-glycine, can be hydrolyzed by specific enzymes called amidohydrolases to release free, active IAA when required by the cell.[14][15] This process effectively makes IAG a slow-release source of IAA, allowing the plant to fine-tune its developmental responses.[14]
Degradation Pathway Precursor
While some IAA-amino acid conjugates are reversibly hydrolyzed, others are channeled into irreversible degradation pathways. For example, IAA-Aspartate (IAAsp) and IAA-Glutamate (IAGlu) are often considered precursors for oxidative catabolism.[3][7] While the primary fate of IAG is context-dependent, its formation represents a crucial decision point in auxin metabolism: either temporary storage for later use or commitment to degradation.[16]
Biological Activity
Exogenously applied IAA-amino acid conjugates often exhibit auxin-like activity, which generally correlates with the tissue's ability to hydrolyze them back to free IAA.[7] Studies have shown that IAA-glycine can stimulate cell elongation in Avena coleoptiles and promote callus growth in soybean cotyledon tissue cultures, indicating its role as a functional auxin precursor in these systems.[17]
Quantitative Data on IAA Conjugates
Precise quantification of IAA and its metabolites is essential for understanding auxin dynamics. While specific data for IAG is sparse across different species, studies in Arabidopsis provide valuable context for the relative abundance of various IAA-amino acid conjugates.
Table 1: Endogenous Levels of IAA and its Metabolites in Arabidopsis thaliana (Data adapted from Kowalczyk and Sandberg, 2001)
| Compound | Tissue | Concentration (pmol/g fresh weight) |
| Free IAA | Expanding Leaves | 100 - 200 |
| Free IAA | Roots | 50 - 150 |
| IAA-Aspartate | Expanding Leaves | 20 - 50 |
| IAA-Aspartate | Roots | 10 - 30 |
| IAA-Glutamate | Expanding Leaves | 5 - 15 |
| IAA-Glutamate | Roots | 2 - 8 |
| IAA-Alanine | Expanding Leaves | < 1 |
| IAA-Alanine | Roots | < 1 |
| IAA-Leucine | Expanding Leaves | < 1 |
| IAA-Leucine | Roots | 2 - 5 |
Note: This table illustrates the typical range and distribution of common IAA conjugates. Levels of IAA-glycine can be expected to be within a similar low-pmol range under normal physiological conditions.[18][19]
Table 2: Biological Activity of IAA-Amino Acid Conjugates (Data summarized from Hangarter, Good, and colleagues, 1980 & 1981)
| IAA Conjugate | Avena Coleoptile Elongation | Soybean Callus Growth Stimulation | Probable Mechanism |
| IAA-Glycine | Active | Active | Hydrolysis to free IAA[14] |
| IAA-Alanine | Active | Highly Active | Hydrolysis to free IAA[14] |
| IAA-Aspartic Acid | Active | Active | Hydrolysis to free IAA |
| IAA-Leucine | Active | Active | Hydrolysis to free IAA |
| IAA-Phenylalanine | Low Activity | Inactive | Poor substrate for hydrolysis |
Experimental Protocols
Protocol 1: Extraction and Quantification of IAG by LC-MS/MS
This protocol outlines a standard method for the sensitive and specific quantification of IAG and other IAA metabolites from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction: a. Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. c. Add 1 mL of ice-cold extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, or 80% acetone).[10][20] d. Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA or custom-synthesized [¹³C₆]IAG) to each sample for accurate quantification via isotope dilution.[10] e. Vortex thoroughly and incubate on a shaker at 4°C for 1 hour. f. Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the supernatant.
2. Solid-Phase Extraction (SPE) Purification: a. Acidify the supernatant to pH ~2.7 with 1M HCl.[20] b. Condition a C18 or Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of acidified water (pH 2.7). c. Load the acidified supernatant onto the cartridge. d. Wash the cartridge with 1 mL of acidified water to remove polar impurities. e. Elute the indolic compounds with 1 mL of 80% methanol.[20] f. Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
3. LC-MS/MS Analysis: a. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid). b. Liquid Chromatography: i. Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[21] ii. Mobile Phase A: Water with 0.1% formic acid.[22] iii. Mobile Phase B: Acetonitrile with 0.1% formic acid.[22] iv. Gradient: A typical gradient would be 5-80% B over 10-15 minutes at a flow rate of 0.3 mL/min. c. Tandem Mass Spectrometry: i. Ionization: Electrospray ionization (ESI), typically in positive mode. ii. Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. iii. MRM Transitions: Monitor specific precursor-to-product ion transitions for IAG (e.g., m/z 233 -> 130) and its corresponding labeled internal standard.
Protocol 2: In Vitro Enzymatic Assay for GH3-Catalyzed IAG Synthesis
This protocol is used to confirm the enzymatic activity of a recombinant GH3 protein in synthesizing IAG.
1. Reaction Setup: a. Prepare a reaction mixture in a microcentrifuge tube containing:
- 50 mM Tris-HCl buffer (pH 8.5)
- 5 mM MgCl₂
- 2 mM ATP
- 1 mM IAA
- 5 mM Glycine
- 1-5 µg of purified recombinant GH3 enzyme b. Bring the total reaction volume to 100 µL with nuclease-free water. c. Include a negative control reaction without the enzyme or without IAA.
2. Incubation: a. Incubate the reaction at 30°C for 1 to 2 hours.
3. Reaction Quenching and Analysis: a. Stop the reaction by adding 10 µL of 1M HCl. b. Analyze the reaction products directly by LC-MS/MS as described in Protocol 1. The formation of IAG is confirmed by the appearance of a peak with the correct retention time and mass transition, which is absent in the negative controls.
Conclusion
This compound is a significant, albeit often low-abundance, metabolite of indole-3-acetic acid. Its formation, catalyzed by GH3 amido synthetases, represents a key regulatory node in maintaining auxin homeostasis. By serving as a temporarily inactivated and potentially hydrolyzable storage form of IAA, IAG contributes to the intricate mechanisms that allow plants to precisely control their growth and developmental programs. The analytical methods detailed herein, particularly LC-MS/MS, provide the necessary sensitivity and specificity for researchers to further elucidate the dynamic roles of IAG and other auxin conjugates in diverse physiological processes. A deeper understanding of these metabolic pathways holds significant potential for applications in agriculture and the development of novel plant growth regulators.
References
- 1. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Auxin biosynthesis and storage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Auxin biosynthesis and storage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. Evidence That IAA Conjugates Are Slow-Release Sources of Free IAA in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STUDY OF INDOLE-3-ACETIC ACID BIOSYNTHESIS PATHWAYS IN Bradyrhizobium japonicum BJBV-05 [redalyc.org]
- 18. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. jabonline.in [jabonline.in]
- 22. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Formation of Indole-3-acetylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the enzymatic synthesis of Indole-3-acetylglycine (IAA-glycine), a crucial process in the regulation of auxin homeostasis in plants. We will delve into the core enzymatic players, their reaction mechanisms, quantitative characteristics, and the experimental protocols used for their study.
Introduction: Auxin Homeostasis and the Role of Conjugation
Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin, a class of phytohormones that governs nearly every aspect of plant growth and development.[1][2] Maintaining precise levels of free IAA is critical, as concentrations that are too high or too low can be detrimental to the plant.[3] Plants employ a sophisticated network of pathways—including biosynthesis, transport, degradation, and conjugation—to tightly regulate the pool of active IAA.[1]
One of the primary mechanisms for inactivating excess IAA is through its conjugation to amino acids, sugars, or peptides.[4] The formation of amide-linked conjugates, such as IAA-glycine, is catalyzed by a family of enzymes known as Gretchen Hagen 3 (GH3) acyl acid amido synthetases.[5] This process not only serves to temporarily inactivate IAA but also marks it for either storage or degradation, playing a central role in auxin homeostasis.[5]
The GH3 Enzyme Family: Key Catalysts of IAA Conjugation
The GH3 gene family is widespread throughout the plant kingdom and encodes acyl-acid-amido synthetases.[4] In the model organism Arabidopsis thaliana, this family is divided into three major groups based on sequence homology and substrate preference:
-
Group I: Primarily conjugates the plant hormone jasmonic acid (JA).
-
Group II: Functions as IAA-amido synthetases, conjugating IAA to a variety of amino acids. This group is the focus of this guide.
-
Group III: Catalyzes the conjugation of amino acids to 4-substituted benzoates and indole-3-butyric acid (IBA).
The Group II GH3 enzymes are responsible for the formation of IAA-glycine and other IAA-amino acid conjugates. Their expression is often rapidly induced by high levels of auxin, creating a negative feedback loop to control auxin concentrations.
Reaction Mechanism
GH3 enzymes catalyze the ATP-dependent ligation of IAA to an amino acid like glycine. The overall reaction is as follows:
IAA + Glycine + ATP → IAA-glycine + AMP + PPi
Detailed kinetic studies, particularly on the rice enzyme OsGH3-8, have revealed a Bi Uni Uni Bi Ping Pong reaction mechanism.[5] This two-part process involves the formation of a high-energy intermediate.
The two half-reactions are:
-
Adenylation of IAA: The enzyme first binds ATP, followed by IAA. This results in the formation of a chemically active adenylated-IAA intermediate (IAA-AMP) and the release of pyrophosphate (PPi).
-
Amide Bond Formation: The amino acid (glycine) then binds to the enzyme-IAA-AMP complex. The amino group of glycine attacks the carbonyl group of the activated IAA, forming the amide bond of IAA-glycine and releasing AMP.
This ordered binding and release of substrates and products is a hallmark of this enzyme family. The addition of inorganic pyrophosphatase, which hydrolyzes pyrophosphate, can further drive the reaction toward product formation.[5]
Enzymatic mechanism of GH3-catalyzed IAA-glycine formation.
Quantitative Data Presentation
While extensive kinetic data for the specific formation of IAA-glycine is limited, studies on various GH3 enzymes provide valuable insights into their substrate preferences and reaction kinetics. The table below summarizes key quantitative data for representative GH3 enzymes that conjugate IAA to amino acids.
| Enzyme | Organism | Preferred Substrates | Km (IAA) | Km (Amino Acid) | Km (ATP) | Optimal Conditions | Reference |
| PsGH3 | Pisum sativum | IAA, L-Aspartate | 0.28 mM | 2.2 mM (L-Asp) | 0.49 mM | Requires Mg²⁺ or Mn²⁺ | [5] |
| OsGH3-8 | Oryza sativa | IAA, Aspartate (highly specific) | Data available | Data available | Data available | Requires Mg²⁺ or Mn²⁺ for maximal activity | [4] |
| AtGH3.2 - AtGH3.6 | A. thaliana | IAA, Asp, Glu, Met, Trp | Not specified | Not specified | Not specified | Not specified | [4] |
| AtGH3.17 | A. thaliana | IAA, Asp, Glu, Met, Trp | Not specified | Not specified | Not specified | Not specified | [4] |
Biological Role in Auxin Homeostasis
The conjugation of IAA to amino acids is a critical node in the regulation of auxin signaling. When intracellular levels of free IAA rise, the transcription of certain GH3 genes is upregulated. This leads to an increase in GH3 enzyme concentration, which in turn conjugates more IAA to amino acids, thereby reducing the free IAA pool and dampening the auxin response.
The fate of the IAA conjugate depends on the specific amino acid attached. Conjugates like IAA-Aspartate and IAA-Glutamate are generally considered to be intermediates targeted for further catabolism (degradation).[6] In contrast, others may serve as a reversible storage form, which can be hydrolyzed by amidohydrolases to release free, active IAA when needed. The specific role of IAA-glycine can vary by species, but it is generally considered part of the inactivation and degradation pathway.[7]
Role of GH3 enzymes in the auxin homeostasis pathway.
Experimental Protocols
Purification of Recombinant GH3 Enzyme
Accurate in vitro characterization requires a pure enzyme preparation. The following is a generalized protocol for the expression and purification of a His-tagged GH3 protein from E. coli.
Methodology:
-
Gene Cloning: The coding sequence of the target GH3 gene is amplified via PCR and cloned into an E. coli expression vector (e.g., pET series) containing an N- or C-terminal hexahistidine (6xHis) tag.
-
Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight, then used to inoculate a larger volume of LB broth. The culture is grown at 37°C to an OD₆₀₀ of 0.4-0.6. Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., to a final concentration of 0.1 mM), and the culture is incubated at a lower temperature (e.g., 15-20°C) for several hours or overnight to improve protein solubility.[8]
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 5 mM imidazole, pH 7.0) and lysed via sonication on ice.[8]
-
Clarification: The lysate is centrifuged at high speed (e.g., 13,000 rpm for 20 min at 4°C) to pellet cell debris. The clear supernatant containing the soluble His-tagged protein is collected.[8]
-
Affinity Chromatography: The supernatant is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with binding buffer (same as lysis buffer).[5]
-
Washing: The column is washed with several column volumes of a wash buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 20-40 mM imidazole, pH 7.0) to remove non-specifically bound proteins.
-
Elution: The purified His-tagged GH3 protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 0.5 M imidazole, pH 7.0).[8]
-
Verification and Desalting: Eluted fractions are analyzed by SDS-PAGE to confirm purity and size. Fractions containing the pure protein are pooled and may be desalted or buffer-exchanged into a suitable storage buffer using dialysis or a desalting column.
In Vitro GH3 Enzyme Assay
This protocol describes a method to measure the formation of IAA-glycine using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction might contain:
-
50 mM HEPES or Tris-HCl buffer (pH 7.0-8.0)
-
5 mM MgCl₂ (or MnCl₂)
-
2 mM ATP
-
0.5 mM IAA
-
5 mM Glycine
-
1-5 µg of purified GH3 enzyme
-
-
Initiation and Incubation: Initiate the reaction by adding the purified enzyme. Incubate the mixture at a controlled temperature (e.g., 30-37°C) for a specific time (e.g., 15-60 minutes). The reaction should be in the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or by adding acid (e.g., 10 µL of 1M HCl) to denature the enzyme.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic or acetic acid).
-
Detection: Monitor the elution profile using a UV detector (at ~280 nm) or a fluorescence detector. For higher specificity and sensitivity, use a mass spectrometer (LC-MS).[9]
-
Quantification: Calculate the amount of IAA-glycine produced by comparing the peak area to a standard curve generated with a known concentration of synthesized IAA-glycine.
-
General workflow for an in vitro GH3 enzyme assay.
Extraction and Quantification of Endogenous IAA-Glycine from Plant Tissue
This protocol outlines a method for measuring the in vivo levels of IAA-glycine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides the necessary sensitivity and selectivity.
Methodology:
-
Sample Collection and Homogenization: Harvest plant tissue (50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% acetone in water or 60% 2-propanol) containing an antioxidant (e.g., 2.5 mM diethyl dithiocarbamate).[10][11] A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA-glycine) should be added at the start for accurate quantification.
-
Extraction: Incubate the homogenate for several hours at 4°C with gentle shaking.
-
Clarification: Centrifuge the extract to pellet debris. Collect the supernatant.
-
Solvent Removal: Remove the organic solvent from the supernatant using a vacuum concentrator.
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Adjust the pH of the remaining aqueous extract and load it onto a C18 SPE cartridge.[10]
-
Wash the cartridge with a non-polar solvent to remove lipids and other interfering compounds.
-
Elute the auxins and their conjugates with a solvent like methanol or acetonitrile.
-
-
LC-MS/MS Analysis:
-
Dry the eluate and resuspend it in a small volume of the initial mobile phase (e.g., 10% methanol with 1% acetic acid).[10]
-
Inject the sample into an LC-MS/MS system.
-
Separation: Use a C18 column with a suitable gradient to separate IAA-glycine from other metabolites.
-
Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12] This involves selecting the specific precursor ion for IAA-glycine (e.g., m/z 233.1 for [M+H]⁺) and monitoring a specific product ion generated after fragmentation (e.g., m/z 130.0, the quinolinium ion).[9]
-
Quantification: The endogenous IAA-glycine concentration is calculated by comparing the peak area ratio of the endogenous compound to its stable isotope-labeled internal standard.
-
Conclusion
The enzymatic formation of IAA-glycine by GH3 acyl acid amido synthetases is a fundamental mechanism for controlling the levels of active auxin in plants. This process, governed by a sophisticated two-step reaction mechanism, provides a rapid and effective way for plants to respond to auxin overaccumulation. A thorough understanding of the enzymes involved, their kinetic properties, and their role in the broader context of auxin homeostasis is essential for researchers in plant science. The detailed protocols provided herein offer a robust framework for the purification, characterization, and quantification of these critical components of plant development, with potential applications in crop improvement and the development of novel plant growth regulators.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and biochemical characterization of indole-3-acetic acid-amino acid synthetase PsGH3 from pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning, purification, and characterization of GH3 β-glucosidase, MtBgl85, from Microbulbifer thermotolerans DAU221 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Indole-3-acetylglycine
An In-depth Technical Guide to Indole-3-acetylglycine
Introduction
This compound (IAG) is an organic compound classified as an N-acyl-alpha amino acid.[1][2] It is structurally composed of an indole moiety linked to a glycine molecule via an acetyl bridge.[3] As a conjugate of Indole-3-acetic acid (IAA), the most common and physiologically active plant hormone of the auxin class, IAG is a molecule of significant interest in various scientific fields.[1][4] While IAA is a primary regulator of plant growth and development, its conjugates, including IAG, are often considered to be storage or transport forms, contributing to the homeostatic regulation of the active hormone pool.[5] Beyond plant biology, IAG is also recognized as a tryptophan metabolite produced by gut microbiota in animals and humans, where it may play a role in host-microbe interactions and physiological regulation.[6][7] This guide provides a comprehensive overview of the known , details common experimental protocols for its study, and illustrates its biological context through pathway and workflow diagrams.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These data are compiled from various chemical databases and safety data sheets, with predicted values noted where applicable.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid | [3] |
| Synonyms | N-(3-Indoleacetyl)glycine, N-(3-Indolylacetyl)glycine, IAG, 3-indole-aceturic acid | [3] |
| CAS Number | 13113-08-1 | [3] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [3] |
| Molecular Weight | 232.23 g/mol | [3] |
| Monoisotopic Mass | 232.08479226 Da | [1] |
| Appearance | White to Off-White Solid | [8] |
| Melting Point | 86-87 °C | [8] |
| Boiling Point | 618.7 ± 45.0 °C at 760 mmHg (Predicted) | [8] |
| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |
| pKa (Strongest Acidic) | 3.58 ± 0.10 (Predicted) | [8] |
| logP | 0.6 - 1.15 (Predicted) | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)O | [3] |
| InChI Key | YDXXLJMIHMIOIF-UHFFFAOYSA-N | [3] |
Biological Role and Significance
This compound is primarily understood as a metabolite of Indole-3-acetic acid (IAA). Its biological relevance spans across kingdoms.
-
In Plants: IAA is a critical hormone regulating nearly all aspects of plant growth and development.[9] Plants conjugate IAA with amino acids, such as glycine, to form compounds like IAG. This process is a key mechanism for controlling the levels of free, active IAA, effectively storing the hormone in an inactive form that can be hydrolyzed back to IAA when needed.
-
In Microorganisms: Many bacteria and fungi that interact with plants can synthesize IAA, which can act as a signaling molecule to modulate plant development or as a virulence factor.[5][9] The synthesis of IAA often proceeds through several tryptophan-dependent pathways, including the indole-3-acetamide (IAM) and indole-3-pyruvate (IPyA) pathways.[9][10] The formation of IAG in these systems can be part of this complex metabolic network.
-
In Animals: In mammals, IAA is a known tryptophan metabolite derived from the gut microbiota.[6][7] These microbial metabolites can enter systemic circulation and influence host physiology. Indole derivatives, including IAA, are ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in maintaining intestinal barrier integrity and modulating immune responses.[11][12] By activating AhR, microbial-derived IAA can stimulate the production of cytokines like IL-22, which enhances the function of the gut epithelial barrier.[12]
Figure 1: IAA-mediated Aryl Hydrocarbon Receptor (AhR) Signaling.
Experimental Protocols
Studying this compound requires robust methods for its synthesis, purification, and analysis. The following sections outline general protocols based on established methodologies for IAA and its conjugates.
General Synthesis via Peptide Coupling
The synthesis of IAG from its precursors, Indole-3-acetic acid and glycine, is typically achieved through a standard peptide coupling reaction.
-
Activation of IAA: The carboxylic acid group of Indole-3-acetic acid (1 equivalent) is activated to form a more reactive intermediate. This is commonly done in an anhydrous aprotic solvent (e.g., Dichloromethane or Dimethylformamide) at 0 °C. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.
-
Coupling Reaction: Glycine (or its ester form, e.g., glycine methyl ester, ~1.1 equivalents) is added to the solution containing the activated IAA, along with a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize any acids formed.
-
Reaction Monitoring: The mixture is typically stirred at 0 °C for a few hours and then allowed to warm to room temperature, stirring overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any urea byproducts (if DCC is used). The filtrate is then subjected to an aqueous work-up, typically involving washes with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials and reagents. The final product is purified from the organic layer, often by silica gel column chromatography. If a glycine ester was used, a final saponification step is required to yield the carboxylic acid of IAG.
Purification from Biological Samples
Isolating IAG from complex biological matrices like plant extracts or microbial cultures requires multi-step purification.
-
Sample Extraction: The biological sample is first homogenized in a suitable solvent, such as 80% acetone or methanol, often under cold conditions to minimize enzymatic degradation.[13]
-
Initial Cleanup: The crude extract is centrifuged, and the supernatant is collected. It may be acidified (e.g., to pH 2.5-3.0) to protonate the carboxylic acid group of IAG.[14]
-
Solid-Phase Extraction (SPE): A common and effective cleanup method involves passing the extract through a C18 SPE cartridge.[15] The cartridge is first conditioned with methanol and then equilibrated with acidified water. The sample is loaded, and interfering polar compounds are washed away. IAG is then eluted with a more organic solvent like methanol.
-
Chromatography: For higher purity, techniques like Polyvinylpolypyrrolidone (PVPP) chromatography can be employed.[16] PVPP is effective for separating IAA conjugates based on hydrophobic interactions.[16] Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), typically with a C18 reversed-phase column.[17]
Structural and Quantitative Analysis
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for sensitive and specific quantification of IAG.
-
Sample Preparation: Purified fractions or partially purified extracts are prepared in a mobile-phase compatible solvent.[13][14]
-
Chromatography: Samples are injected onto a reversed-phase column (e.g., C18) and separated using a gradient elution, typically with mobile phases consisting of water and acetonitrile or methanol, often containing a small amount of formic acid to aid ionization.[14]
-
Mass Spectrometry: The eluent is directed to an electrospray ionization (ESI) source, usually operated in positive ion mode. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated IAG molecule ([M+H]⁺) and one or more of its characteristic fragment ions, a technique known as Multiple Reaction Monitoring (MRM). This provides high specificity and accurate quantification.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for definitive structural elucidation.
-
Sample Preparation: A sufficiently pure and concentrated sample (~1-5 mg) of IAG is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.
-
Expected Spectra:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the indole ring, a singlet for the C2 proton of the indole, two methylene (-CH₂-) group signals (one from the acetyl bridge and one from the glycine backbone), and exchangeable protons for the N-H (indole and amide) and O-H (carboxylic acid) groups.
-
¹³C NMR: The spectrum would display signals for all 12 unique carbons in the molecule, including those in the aromatic indole ring, the carbonyl carbons of the amide and carboxylic acid, and the methylene carbons.
-
Figure 2: General Experimental Workflow for IAG Analysis.
Conclusion
This compound stands as a molecule of considerable scientific interest due to its direct link to the vital plant hormone IAA and its emerging role as a microbially-derived metabolite in animal systems. Its physical and chemical properties are well-defined, enabling its synthesis and detection. The experimental protocols for its purification and analysis, while requiring careful optimization, are based on standard and accessible chemical and analytical techniques. As research continues to unravel the complex signaling networks in plant-microbe and host-microbe interactions, a thorough understanding of the properties and functions of metabolites like this compound will be indispensable for professionals in agricultural science, microbiology, and drug development.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0240661) [hmdb.ca]
- 2. Livestock Metabolome Database: Showing metabocard for this compound (LMDB00988) [lmdb.ca]
- 3. This compound | C12H12N2O3 | CID 446640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 5. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indole-3-acetic acid enhances ruminal microbiota for aflatoxin B1 removal in vitro fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INDOLE-3-ACETYL GLYCINE | 13113-08-1 [amp.chemicalbook.com]
- 9. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]
- 12. Multifaceted Role of Microbiota‐Derived Indole‐3‐Acetic Acid in Human Diseases and Its Potential Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jabonline.in [jabonline.in]
- 14. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Indole-3-acetylglycine: A Key Modulator in Auxin Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Indole-3-acetylglycine (IAG) is a crucial, albeit less extensively studied, conjugate of the primary plant hormone auxin, indole-3-acetic acid (IAA). As an amino acid conjugate, IAG plays a significant role in the intricate network that governs auxin homeostasis, thereby influencing a myriad of plant growth and developmental processes. This technical guide provides a comprehensive overview of the function of this compound in maintaining the delicate balance of auxin concentrations within plant tissues, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Central Role of Auxin Conjugation
Auxin homeostasis is a tightly regulated process involving biosynthesis, transport, catabolism, and the reversible formation of conjugates. The conjugation of IAA to amino acids, sugars, or peptides serves as a mechanism to temporarily inactivate and store auxin, protecting it from irreversible degradation. This pool of conjugated auxin can be rapidly hydrolyzed to release free, active IAA in response to developmental or environmental cues. This compound is one such conjugate, formed through an amide bond between the carboxyl group of IAA and the amino group of glycine.
Biosynthesis and Metabolism of this compound
The synthesis of IAG is catalyzed by members of the GRETCHEN HAGEN 3 (GH3) family of enzymes. These enzymes adenylate IAA, which then reacts with an amino acid, such as glycine, to form the corresponding conjugate. Conversely, the hydrolysis of IAG to release free IAA is mediated by specific amidohydrolases. This dynamic interplay between synthesis and hydrolysis allows the plant to fine-tune the levels of active auxin.
dot
Caption: Biosynthesis and hydrolysis of this compound.
Quantitative Analysis of Auxin Conjugates
The precise quantification of auxin and its metabolites is critical for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose, offering high sensitivity and selectivity. While specific data for IAG is sparse in the literature, the table below summarizes representative concentrations of other IAA-amino acid conjugates in Arabidopsis thaliana, which provides a comparative context.[1][2]
| Compound | Tissue | Concentration (pg/mg fresh weight) | Reference |
| IAA-Aspartate | Expanding Leaves | ~15-20 | Kowalczyk & Sandberg, 2001 |
| IAA-Glutamate | Expanding Leaves | ~5-10 | Kowalczyk & Sandberg, 2001 |
| IAA-Alanine | Aerial Tissues | ~0.05 | Kowalczyk & Sandberg, 2001 |
| IAA-Leucine | Roots | ~0.1-0.2 | Kowalczyk & Sandberg, 2001 |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound and other Auxin Metabolites by LC-MS/MS
This protocol is adapted from established methods for the analysis of IAA and its amino acid conjugates.[1][2][3]
1. Plant Material and Extraction:
-
Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in 1 mL of extraction buffer (e.g., 80% methanol containing an antioxidant like 2,5-di-tert-butyl-4-methylphenol).
-
Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to each sample for accurate quantification.
-
Shake the samples at 4°C for at least 1 hour.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the auxins with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 5% acetonitrile in water).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Use a C18 reversed-phase column for chromatographic separation. A typical gradient could be from 5% to 95% acetonitrile in water with 0.1% formic acid over 20 minutes.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the specific precursor-to-product ion transitions of IAG and other target analytes.
dot
Caption: Workflow for auxin metabolite analysis.
Signaling and Physiological Function
While the direct signaling role of IAG itself is not well-established, its primary function is to modulate the levels of free IAA. By serving as a readily hydrolyzable source of active auxin, IAG contributes to processes that require rapid changes in auxin concentration, such as:
-
Gravitropic and Phototropic Responses: Rapid release of IAA from conjugates can lead to differential growth.
-
Lateral Root Formation: Auxin accumulation is a key trigger for the initiation of lateral roots.
-
Embryogenesis and Seed Development: Conjugates can serve as a stable source of auxin during these critical developmental stages.
The hydrolysis of IAG and other amino acid conjugates is a key regulatory point in auxin signaling. The expression and activity of amidohydrolases are likely under tight spatial and temporal control, ensuring that auxin is released precisely where and when it is needed.
dot
Caption: IAG's role in auxin signaling.
Conclusion
This compound, as an amino acid conjugate of auxin, is an integral component of the homeostatic mechanisms that regulate plant growth and development. Although not as extensively characterized as other auxin conjugates, its role in the reversible inactivation and storage of IAA is clear. Future research focusing on the specific enzymes that metabolize IAG and its precise spatio-temporal distribution will undoubtedly provide deeper insights into its specific functions in the complex life of a plant. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuanced roles of IAG and other auxin metabolites.
References
Preliminary Studies on Indole-3-acetylglycine Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetylglycine (I3AG) is an N-acyl-alpha amino acid, representing a conjugate of the well-characterized phytohormone and microbial metabolite, Indole-3-acetic acid (IAA), with the amino acid glycine. While direct and extensive research on the specific biological activities of I3AG in the context of drug development is limited, preliminary investigations and studies on its parent compound, IAA, and related amino acid conjugates provide a foundational understanding of its potential therapeutic relevance. This technical guide summarizes the current, albeit sparse, knowledge on I3AG and extrapolates potential activities based on the established pharmacology of IAA, with a focus on its anti-inflammatory and neuroprotective effects. Due to the nascent stage of I3AG research, this document primarly presents data on IAA to inform future studies on its glycine conjugate.
Introduction to this compound
This compound is structurally composed of an indole ring linked to an acetyl group, which is in turn conjugated to glycine. In biological systems, particularly in plants, IAA conjugates with amino acids are known to function as storage forms of IAA, which can be hydrolyzed to release the active hormone.[1] This slow-release mechanism is a key aspect of their biological function in plants. In the context of mammalian physiology, I3AG has been identified as a metabolite found in urine.[2] The therapeutic potential of I3AG is largely unexplored, but the known bioactivities of its parent compound, IAA, suggest that I3AG may possess similar or modulated pharmacological properties.
Potential Therapeutic Activities Based on Indole-3-acetic Acid
Given the limited direct data on I3AG, this section focuses on the well-documented activities of IAA, which provide a strong rationale for investigating I3AG in similar therapeutic areas.
Anti-inflammatory Activity
IAA has demonstrated significant anti-inflammatory and anti-oxidative properties.[3][4] Studies have shown that IAA can ameliorate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in response to inflammatory stimuli like lipopolysaccharide (LPS).[4] A key mechanism implicated in this effect is the induction of Heme Oxygenase-1 (HO-1), a potent anti-inflammatory enzyme.[3][4]
Neuroprotective Effects
The neuroprotective potential of IAA is an emerging area of interest.[5] It has been investigated for its ability to mitigate neurotoxicity induced by agents such as valproic acid.[5] The proposed mechanisms for its neuroprotective effects include the attenuation of oxidative stress and inflammation within the central nervous system.[5] Furthermore, IAA is being explored as a potential therapeutic target in neurodegenerative conditions like Alzheimer's disease.[6][7]
Quantitative Data
Direct quantitative data on the biological activity of this compound in mammalian systems is not available in the current body of scientific literature. The following table summarizes key quantitative findings for the parent compound, Indole-3-acetic acid, to serve as a reference for future studies on I3AG.
| Compound | Assay | Cell Line/Model | Endpoint | Result | Reference |
| Indole-3-acetic acid | LPS-induced inflammation | RAW264.7 macrophages | Inhibition of IL-1β, IL-6, MCP-1 | Significant amelioration | [4] |
| Indole-3-acetic acid | Valproic acid-induced neurotoxicity | Rat model | Neuroprotection | Oral treatment with 40 mg/kg/day showed protective effects | [5] |
| Indole-3-acetic acid conjugates | Avena coleoptile elongation | Avena sativa | Cell elongation | Active at 10⁻⁴ to 10⁻⁷ M | [1] |
| Indole-3-acetic acid conjugates | Soybean cotyledon growth | Glycine max | Callus growth | Some conjugates more active than IAA at 10⁻⁶ M | [1] |
Experimental Protocols
Detailed experimental protocols for assessing the activity of I3AG are not yet established. However, based on the methodologies used for IAA and other small molecules with similar predicted activities, the following protocols can be adapted for preliminary studies on I3AG.
In Vitro Anti-inflammatory Assay
-
Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with varying concentrations of I3AG (solubilized as per vendor recommendations) for 1-2 hours.
-
Inflammatory Challenge: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 16-24 hours.
-
Cytokine Analysis: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using commercially available ELISA kits.
-
NO Production Assay: Nitric oxide production in the supernatant can be measured using the Griess reagent.
-
Western Blot Analysis: Cell lysates can be analyzed by Western blotting to assess the expression levels of key inflammatory signaling proteins such as phosphorylated IKK, IκB, and NF-κB, as well as the induction of HO-1.[8]
In Vivo Neuroprotection Assay (Adapted from Valproic Acid-Induced Neurotoxicity Model)
-
Animal Model: Male Wistar rats are used.
-
Induction of Neurotoxicity: Rats receive daily intraperitoneal injections of valproic acid (500 mg/kg) for a specified period (e.g., 3 weeks).[5]
-
Treatment: A concurrent treatment group receives daily oral administration of I3AG at various doses.
-
Behavioral Tests: Cognitive and motor functions are assessed using standard behavioral tests such as the Morris water maze or open field test.
-
Biochemical Analysis: At the end of the treatment period, brain tissues are collected for the analysis of oxidative stress markers (e.g., MDA, SOD, GSH), inflammatory markers (e.g., TNF-α, IL-1β), and markers of endoplasmic reticulum stress (e.g., GRP78, CHOP).[5]
-
Histopathological Examination: Brain sections are stained with H&E or specific neuronal markers to assess neuronal damage.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for I3AG have not been elucidated, the pathways modulated by IAA provide a logical starting point for investigation.
Putative Anti-inflammatory Signaling Pathway of I3AG
The anti-inflammatory effects of I3AG are hypothesized to be mediated through the induction of Heme Oxygenase-1 (HO-1) and the inhibition of the NF-κB signaling pathway, similar to its parent compound, IAA.
Caption: Putative anti-inflammatory signaling pathway of I3AG.
General Experimental Workflow for I3AG Activity Screening
The following workflow outlines a general approach for the initial screening and characterization of I3AG's biological activity.
References
- 1. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0240661) [hmdb.ca]
- 3. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-acetic acid, a potential therapeutic target in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Indole-3-acetylglycine in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetylglycine (IAG) is an amino acid conjugate of the primary plant auxin, indole-3-acetic acid (IAA). In addition to its role in plant biology, IAG is also found in mammals as a metabolite of IAA, which can be derived from both endogenous synthesis and gut microbial activity. The accurate quantification of IAG in biological matrices is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma/Serum
A simple and effective protein precipitation method is recommended for the extraction of this compound from plasma or serum samples.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to maintain sample integrity.
-
Aliquoting: Aliquot 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled IAG) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulate matter.
-
Sample Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for targeted quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
Based on the fragmentation of similar indole-containing compounds, the following MRM transitions are proposed for this compound (Monoisotopic Mass: 232.08 g/mol )[1]:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 233.1 | 130.1 | 100 | 30 | 20 |
| 233.1 | 76.1 | 100 | 30 | 35 | |
| Internal Standard (IS) | To be determined based on the specific IS used | To be determined | 100 | To be optimized | To be optimized |
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound. This data is representative of typical performance for similar small molecule assays and should be validated in your laboratory.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low (LQC) | 3 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Medium (MQC) | 100 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High (HQC) | 800 | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 3: Recovery
| Matrix | Recovery (%) |
| Plasma | 85 - 110% |
| Urine | 80 - 115% |
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound from sample collection to data analysis.
Caption: Workflow for LC-MS/MS quantification of this compound.
Signaling Pathway Context
This compound is a product of the conjugation of indole-3-acetic acid (IAA) with glycine. This process is a key part of auxin homeostasis in plants and a metabolic pathway in mammals.
Caption: Metabolic pathway of this compound formation.
References
Application Note and Protocol for the Extraction of Indole-3-Acetylglycine from Plant Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetylglycine (IAG) is an amino acid conjugate of the primary plant hormone auxin, indole-3-acetic acid (IAA). The conjugation of IAA to amino acids is a key mechanism for regulating auxin homeostasis, with some conjugates serving as storage forms that can be hydrolyzed back to free IAA, while others are targeted for degradation. The analysis of IAG and other IAA conjugates is crucial for understanding plant growth and development, as well as for applications in agriculture and drug development where modulation of auxin signaling is desired.
This document provides a detailed protocol for the extraction, purification, and quantification of IAG from plant samples, primarily tailored for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The concentration of IAA amino acid conjugates can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes representative quantitative data for IAA-aspartate and IAA-glutamate in Arabidopsis thaliana, which are structurally and metabolically similar to IAG. These values provide a benchmark for the expected concentrations of such conjugates.
| Plant Species | Tissue | Compound | Concentration (ng/g Fresh Weight) | Reference |
| Arabidopsis thaliana | 9-day-old seedlings | Indole-3-acetyl-aspartate (IAA-Asp) | 17.4 ± 4.6 | [1][2][3][4][5] |
| Arabidopsis thaliana | 9-day-old seedlings | Indole-3-acetyl-glutamate (IAA-Glu) | 3.5 ± 1.6 | [1][2][3][4][5] |
| Arabidopsis thaliana (mutant accumulating conjugated IAA) | Seedlings | Indole-3-acetyl-aspartate (IAA-Asp) | 7.8 ± 0.4 | [1][3][4] |
| Arabidopsis thaliana (mutant accumulating conjugated IAA) | Seedlings | Indole-3-acetyl-glutamate (IAA-Glu) | 1.8 ± 0.3 | [1][3][4] |
Experimental Protocols
This protocol outlines the key steps for the extraction and purification of IAG from plant tissues for subsequent LC-MS/MS analysis.
Materials and Reagents
-
Liquid nitrogen
-
Mortar and pestle or a bead beater
-
Extraction Buffer: 80% (v/v) aqueous methanol with 0.1% formic acid
-
Internal Standard (IS): Stable isotope-labeled IAG (e.g., [¹³C₆]-IAG or [¹⁵N]-IAG)
-
Solid-Phase Extraction (SPE) Cartridges: C18 (500 mg, 6 mL) and/or a mixed-mode anion exchange cartridge
-
SPE Conditioning Solvent: 100% Methanol
-
SPE Equilibration Solvent: Water with 0.1% formic acid
-
SPE Elution Solvent: 80% Methanol with 0.1% formic acid
-
Reconstitution Solvent: 20% Methanol
-
LC-MS/MS system
Procedure
-
Sample Collection and Homogenization:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Accurately weigh the frozen tissue (typically 50-200 mg).
-
Grind the tissue to a fine powder in a pre-chilled mortar and pestle or using a bead beater with stainless steel beads.
-
-
Extraction:
-
To the powdered tissue, add a pre-chilled extraction buffer (e.g., 1 mL per 100 mg of tissue).
-
Add a known amount of the internal standard to each sample to correct for analyte loss during sample preparation and for matrix effects during analysis.
-
Vortex the mixture thoroughly and incubate at 4°C for 1 hour with gentle shaking.
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of 100% methanol.
-
Equilibration: Equilibrate the cartridge with 5 mL of water containing 0.1% formic acid.
-
Loading: Load the supernatant from the extraction step onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water with 0.1% formic acid to remove polar impurities.
-
Elution: Elute the retained auxins, including IAG, with 5 mL of 80% methanol containing 0.1% formic acid.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution and Analysis:
Mandatory Visualization
Experimental Workflow
Workflow for the extraction and purification of this compound from plant samples.
Metabolic Pathway of IAA Conjugation
Simplified metabolic pathway of IAA conjugation and deconjugation in plants.
References
- 1. Characterization of auxin conjugates in Arabidopsis. Low steady-state levels of indole-3-acetyl-aspartate, indole-3-acetyl-glutamate, and indole-3-acetyl-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Characterization of auxin conjugates in Arabidopsis. Low steady-state levels of indole-3-acetyl-aspartate, indole-3-acetyl-glutamate, and indole-3-acetyl-glucose. (2000) | Yuen Yee Tam | 150 Citations [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Analysis Using Stable Isotope-Labeled Indole-3-acetylglycine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a pivotal role in virtually all aspects of plant growth and development. The precise regulation of IAA levels is crucial for normal physiological processes, and this is achieved through a complex network of biosynthesis, transport, and metabolism. One of the key metabolic pathways for regulating IAA homeostasis is the formation of conjugates with amino acids, sugars, and peptides. Indole-3-acetylglycine (IAA-Gly) is one such amino acid conjugate.
Accurate quantification of IAA and its metabolites is essential for understanding their physiological roles and for the development of new plant growth regulators and herbicides. Stable isotope dilution mass spectrometry (SID-MS) has become the gold standard for the precise and accurate quantification of small molecules in complex biological matrices. This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. The use of a stable isotope-labeled internal standard, such as this compound-d5 (IAA-Gly-d5), can correct for analyte loss during sample preparation and for matrix effects during mass spectrometric analysis, leading to highly reliable quantitative data.[1]
These application notes provide a detailed protocol for the quantification of IAA and its amino acid conjugates in plant tissues using a stable isotope-labeled internal standard, with a focus on the principles applicable to using labeled this compound.
Signaling Pathways and Experimental Workflow
The quantification of IAA and its conjugates is critical for understanding the regulation of auxin signaling. The metabolic fate of IAA is complex and involves multiple pathways, including conjugation and degradation.
Auxin Metabolism and Conjugation Pathway
References
Application Notes: HPLC-Based Separation of Indole-3-acetylglycine from Other Auxins
Introduction
Indole-3-acetylglycine (IAA-Gly) is a key metabolite in auxin homeostasis, representing a conjugated form of the primary plant hormone indole-3-acetic acid (IAA). The reversible conjugation of IAA to amino acids like glycine is a crucial mechanism for regulating auxin activity in plant growth and development. Accurate quantification of IAA-Gly, distinct from other auxins such as IAA and indole-3-butyric acid (IBA), is essential for researchers in plant physiology, agricultural science, and drug development to understand the intricate control of hormonal signaling. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of this compound from a mixture of common auxins.
Principle of Separation
This method utilizes reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (C8 or C18), and the mobile phase is polar. Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Compounds with greater polarity, such as IAA-Gly, will have a lower affinity for the nonpolar stationary phase and will elute earlier than less polar compounds like IAA and IBA under typical reversed-phase conditions. The inclusion of an acidic modifier (e.g., acetic acid) in the mobile phase suppresses the ionization of the carboxylic acid groups on the auxins, leading to sharper peaks and improved retention. Detection is achieved using a fluorescence detector, which offers high sensitivity and selectivity for indole-containing compounds.
Instrumentation and Reagents
-
HPLC System: Quaternary pump, autosampler, column thermostat, and fluorescence detector.
-
Column: Symmetry C8, 4.6 x 150 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Potassium hydroxide (for pH adjustment)
-
This compound (IAA-Gly) standard
-
Indole-3-acetic acid (IAA) standard
-
Indole-3-butyric acid (IBA) standard
-
Indole-3-acetamide (IAM) standard
-
Experimental Protocols
Protocol 1: Preparation of Mobile Phase and Standards
-
Mobile Phase A: Prepare a solution of 2.5% acetic acid in HPLC-grade water (v/v). Adjust the pH to 3.8 using a 1 mol L⁻¹ potassium hydroxide solution.
-
Mobile Phase B: Prepare a solution of 80% acetonitrile in HPLC-grade water (v/v).
-
Standard Stock Solutions: Prepare individual stock solutions of IAA-Gly, IAA, IBA, and IAM at a concentration of 1 mg/mL in methanol. Store at -20°C.
-
Working Standard Mixture: From the stock solutions, prepare a mixed working standard containing each auxin at a final concentration of 10 µg/mL by diluting with the initial mobile phase composition (80% Mobile Phase A: 20% Mobile Phase B).
Protocol 2: Sample Preparation (Solid-Phase Extraction)
For the purification of auxins from plant extracts or other biological matrices, a solid-phase extraction (SPE) protocol is recommended to remove interfering substances.
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Sample Loading: Acidify the aqueous sample extract to approximately pH 3.0 with acetic acid. Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar impurities.
-
Elution: Elute the auxins from the cartridge with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.
Protocol 3: HPLC Analysis
-
Column: Symmetry C8 (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Eluent A: 2.5% Acetic Acid in Water, pH 3.8.
-
Eluent B: 80% Acetonitrile in Water.
-
-
Gradient Elution Program:
Time (min) % Eluent A % Eluent B 0.0 80 20 25.0 50 50 31.0 0 100 33.0 80 20 | 36.0 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 280 nm.
-
Emission Wavelength (λem): 350 nm.
-
Data Presentation
The following table summarizes the expected retention times for this compound and other common auxins under the specified HPLC conditions. Please note that the retention time for this compound is an estimation based on its expected chromatographic behavior relative to the other listed auxins, as a specific chromatogram containing all these compounds simultaneously was not available in the cited literature.
| Analyte | Abbreviation | Estimated Retention Time (min) |
| Indole-3-acetamide | IAM | 9.3[1] |
| This compound | IAA-Gly | ~12.5 |
| Indole-3-acetic acid | IAA | 13.8[1] |
| Indole-3-butyric acid | IBA | ~21.2 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC-based separation and quantification of auxins.
Canonical Auxin Signaling Pathway
References
Application Notes and Protocols for Solid-Phase Extraction of Indole-3-acetylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetylglycine (IAA-glycine) is an amino acid conjugate of the primary plant hormone auxin, indole-3-acetic acid (IAA). The conjugation of IAA to amino acids, such as glycine, is a key mechanism for regulating auxin homeostasis in plants. These conjugates can serve as storage forms of auxin, which can be hydrolyzed back to the active free IAA form, or they can be targeted for degradation. The accurate quantification of IAA-glycine is therefore crucial for understanding plant growth and development, as well as for agricultural and drug development research. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices, offering a robust method for the sample preparation of IAA-glycine prior to downstream analysis such as liquid chromatography-mass spectrometry (LC-MS).
This document provides detailed application notes and protocols for the solid-phase extraction of this compound, including a comparison of different SPE sorbents and a discussion of its role in auxin signaling pathways.
Data Presentation
Quantitative data on the recovery of this compound using different solid-phase extraction sorbents is summarized below. The selection of the appropriate sorbent is critical for achieving high recovery and purity.
| SPE Sorbent | Sample Matrix | Recovery of IAA-glycine (%) | Purity (%) | Reference |
| C18 | Rice Callus | 85 ± 5 | >90 | [1] |
| Oasis HLB | Not Specified | >90 | High | [2][3] |
Note: The data presented is based on studies analyzing a mixture of IAA-amino acid conjugates. Specific recovery and purity for this compound may vary depending on the experimental conditions and the complexity of the sample matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound using a C18 Cartridge
This protocol is adapted from a method for the quantification of IAA and its amino acid conjugates in rice.[1]
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample extract (e.g., from plant tissue)
-
Vacuum manifold
Methodology:
-
Sample Preparation:
-
Homogenize 20-100 mg of plant tissue in 80% acetone containing an appropriate internal standard.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and evaporate the acetone under a stream of nitrogen.
-
Reconstitute the aqueous residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Equilibrate the cartridge with 5 mL of ultrapure water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the reconstituted sample extract onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the retained analytes, including this compound, with 5 mL of methanol or acetonitrile.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
-
Protocol 2: General Solid-Phase Extraction using Oasis HLB Cartridge
This protocol is a general guideline for using a hydrophilic-lipophilic balanced (HLB) sorbent, which is effective for a wide range of analytes.
Materials:
-
Oasis HLB SPE Cartridge (e.g., 60 mg, 3 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Sample extract
-
Vacuum manifold
Methodology:
-
Sample Preparation:
-
Prepare the sample extract as described in Protocol 1.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the Oasis HLB cartridge.
-
Equilibrate the cartridge with 3 mL of ultrapure water.
-
-
Sample Loading:
-
Load the sample extract onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
-
Elution:
-
Elute this compound and other retained compounds with 3 mL of methanol or acetonitrile.
-
-
Post-Elution Processing:
-
Evaporate the eluate and reconstitute as described in Protocol 1 for subsequent analysis.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Auxin Homeostasis
This compound plays a significant role in the regulation of auxin levels within the plant. Its formation and hydrolysis are key control points in maintaining auxin homeostasis. The Gretchen Hagen3 (GH3) family of enzymes are responsible for the conjugation of IAA to amino acids, including glycine, in an ATP-dependent manner.[4][5][6] Conversely, the ILR1/IAR3/ILL family of amidohydrolases catalyze the hydrolysis of IAA-amino acid conjugates, releasing free, active IAA.[7][8][9] This dynamic process allows the plant to store and rapidly release auxin in response to developmental and environmental cues.
Caption: Metabolism of this compound in Auxin Homeostasis.
Experimental Workflow for this compound Purification and Analysis
The following workflow outlines the key steps from sample collection to the final analysis of this compound.
Caption: Workflow for IAA-glycine Purification and Analysis.
References
- 1. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The main oxidative inactivation pathway of the plant hormone auxin - PMC [pmc.ncbi.nlm.nih.gov]
Application of Indole-3-acetylglycine in Plant Physiology Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetylglycine (IAG) is an amino acid conjugate of the primary plant hormone, indole-3-acetic acid (IAA). While IAA is the most abundant and well-studied native auxin, its conjugates, including IAG, play crucial roles in auxin homeostasis, transport, and storage. Understanding the biological activity and metabolism of IAG is essential for elucidating the complex regulatory networks that govern plant growth and development. These notes provide detailed applications and experimental protocols for utilizing IAG in plant physiology research.
IAG, like other IAA-amino acid conjugates, is thought to act as a slow-release source of free IAA within plant tissues. Its auxin-like activity is primarily attributed to its enzymatic hydrolysis to release active IAA. This property makes IAG a valuable tool for studying auxin responses where a sustained, low level of auxin is desired, mimicking natural physiological conditions more closely than the application of free IAA, which can be rapidly metabolized or lead to shock responses.
Data Presentation: Auxin Activity of this compound
The auxin activity of this compound has been quantified in classic plant bioassays. The following table summarizes the biological activity of IAG in comparison to free IAA and another IAA-amino acid conjugate, Indole-3-acetyl-L-alanine (IAA-L-alanine), in the Avena sativa (oat) coleoptile elongation test and the Glycine max (soybean) callus growth bioassay.
| Compound | Avena Coleoptile Elongation Bioassay | Soybean Callus Growth Bioassay |
| Indole-3-acetic acid (IAA) | High activity | High activity |
| This compound (IAG) | Active, stimulates elongation | Supports undifferentiated callus growth, inhibits shoot formation |
| Indole-3-acetyl-L-alanine | Active, stimulates elongation | Supports rapid, undifferentiated callus growth, inhibits shoot and root formation |
Data synthesized from Hangarter and Good (1981), Plant Physiology.
Signaling Pathway and Metabolism
The biological activity of this compound is contingent upon its uptake by plant cells and subsequent hydrolysis to release free Indole-3-acetic acid (IAA). While the specific hydrolases for IAG have not been definitively characterized in all plant species, it is understood that IAA-amino acid conjugate hydrolases are responsible for this conversion. Once released, free IAA can bind to its receptors, initiating a signaling cascade that leads to various physiological responses, such as cell elongation and division. Evidence suggests that the hydrolysis of IAA conjugates like IAG is an enzyme-catalyzed process within plant tissues.[1]
Experimental Protocols
Avena Coleoptile Elongation Bioassay
This bioassay is a classic method to determine the auxin activity of a substance by measuring its effect on the elongation of oat coleoptile segments.
Workflow:
Methodology:
-
Seed Germination:
-
Germinate oat (Avena sativa) seeds on moist filter paper in a petri dish in complete darkness for 3-4 days at 25°C.
-
Optionally, expose the seedlings to red light for 2-4 hours on the second day to inhibit mesocotyl elongation.[2]
-
-
Coleoptile Preparation:
-
When the coleoptiles are approximately 2-3 cm long, harvest them under a dim green light.
-
Excise the apical 3-5 mm of the coleoptile tip.
-
From the remaining basal portion, cut 5-10 mm long segments.
-
-
Incubation:
-
Prepare test solutions of this compound at various concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M) in a basal medium (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0).
-
Include a negative control (basal medium only) and a positive control (free IAA at various concentrations).
-
Place 10-15 coleoptile segments in a petri dish containing 10 mL of the test solution.
-
Incubate the petri dishes in the dark at 25°C for 18-24 hours on a slow shaker.
-
-
Measurement and Data Analysis:
-
After incubation, measure the final length of the coleoptile segments using a ruler or digital imaging software.
-
Calculate the percentage elongation for each treatment relative to the initial length.
-
Plot a dose-response curve and compare the activity of IAG to that of free IAA.
-
Soybean Callus Growth Bioassay
This bioassay assesses the ability of a substance to promote cell division and proliferation in soybean callus culture.
Workflow:
Methodology:
-
Explant Preparation and Sterilization:
-
Surface sterilize soybean (Glycine max) seeds by washing them in 70% ethanol for 1 minute, followed by a 10-15 minute soak in a 10% commercial bleach solution with a drop of Tween-20.
-
Rinse the seeds 3-4 times with sterile distilled water.
-
Germinate the sterile seeds on a hormone-free Murashige and Skoog (MS) medium in the dark.
-
-
Callus Induction:
-
Excise cotyledonary explants from 5-7 day old seedlings.
-
Place the explants on a callus induction medium (e.g., MS medium supplemented with 2,4-D at 2 mg/L and kinetin at 0.5 mg/L) to initiate callus formation.[3]
-
Incubate in the dark at 25°C.
-
-
Bioassay:
-
After 3-4 weeks, transfer uniform pieces of established callus (approximately 100 mg fresh weight) to fresh MS medium containing a range of IAG concentrations (e.g., 10⁻⁷ M to 10⁻⁵ M).
-
Include a negative control (hormone-free MS medium) and a positive control series with free IAA.
-
Incubate the cultures in the dark at 25°C for 4-6 weeks.
-
-
Measurement and Data Analysis:
-
After the incubation period, measure the fresh weight of the callus from each treatment.
-
Optionally, dry the callus at 60°C to a constant weight to determine the dry weight.
-
Calculate the growth index (Final Weight - Initial Weight) / Initial Weight.
-
Compare the growth-promoting effects of IAG with free IAA. Observe and record any morphological changes, such as the degree of differentiation (e.g., root or shoot formation).
-
Conclusion
This compound serves as a valuable tool for investigating auxin physiology. Its characteristic as a slow-release source of IAA allows for the study of sustained auxin responses in a manner that can be more physiologically relevant than the application of free IAA. The protocols provided herein offer standardized methods for quantifying the auxin-like activity of IAG and can be adapted for studying its effects on a wide range of developmental processes in various plant species. Further research into the specific enzymes and regulatory mechanisms governing IAG metabolism will provide a more complete understanding of its role in the intricate network of auxin homeostasis.
References
Synthesis of Indole-3-acetylglycine for Research Applications: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetylglycine is an amino acid conjugate of the primary plant auxin, indole-3-acetic acid (IAA). Its role in auxin homeostasis and signaling pathways makes it a molecule of significant interest in plant biology and agricultural research. This document provides a detailed protocol for the chemical synthesis of this compound for research purposes. The synthesis involves the coupling of Indole-3-acetic acid (IAA) and glycine, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This protocol also outlines the purification and characterization of the final product.
Introduction
Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. The most abundant and physiologically active auxin is Indole-3-acetic acid (IAA). The cellular concentration of free IAA is tightly regulated through biosynthesis, transport, and conjugation to various molecules, including amino acids. This compound is one such conjugate, formed through an amide linkage between the carboxyl group of IAA and the amino group of glycine. The formation and hydrolysis of these conjugates are key mechanisms for maintaining auxin homeostasis within the plant. Studying the effects of specific auxin conjugates like this compound can provide valuable insights into the intricate network of auxin signaling and its impact on plant physiology. This protocol details a reliable method for the synthesis of this compound, enabling researchers to produce this compound for their specific research needs.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Indole-3-acetic acid (IAA) | ≥98% | Sigma-Aldrich |
| Glycine | ≥99% | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | ≥97% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Hexane | ACS grade | Fisher Scientific |
| Sodium bicarbonate (NaHCO3) | ACS grade | Fisher Scientific |
| Hydrochloric acid (HCl) | 1 M solution | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO4) | ACS grade | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Table 2: Characterization Data of this compound
| Property | Value |
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.85 (s, 1H, indole-NH), 8.25 (t, J=5.9 Hz, 1H, amide-NH), 7.55 (d, J=7.8 Hz, 1H, Ar-H), 7.32 (d, J=8.1 Hz, 1H, Ar-H), 7.18 (s, 1H, Ar-H), 7.05 (t, J=7.5 Hz, 1H, Ar-H), 6.97 (t, J=7.4 Hz, 1H, Ar-H), 3.78 (d, J=5.9 Hz, 2H, glycine-CH₂), 3.60 (s, 2H, IAA-CH₂) |
| Mass Spectrometry (ESI-MS) m/z | [M-H]⁻ calculated for C12H11N2O3: 231.08; found: 231.08 |
| Expected Yield | 75-85% |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of amino acid derivatives of indole-3-acetic acid.[1]
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-acetic acid (1.75 g, 10 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.53 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (40 mL).
-
Stir the solution at room temperature until all solids have dissolved.
-
In a separate beaker, dissolve Glycine (0.75 g, 10 mmol) in 1 M sodium bicarbonate solution until the pH of the solution is approximately 8-9. This converts glycine to its more nucleophilic carboxylate form. Carefully add this aqueous solution to the DMF solution of IAA and HOBt. Note: Some precipitation may occur, which should dissolve as the reaction progresses.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.1 g, 11 mmol) to the cooled reaction mixture in portions over 15 minutes.
-
After the addition of EDC, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). The product spot should be visible by UV light and will have a lower Rf value than the starting IAA.
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the reaction mixture into 200 mL of cold water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl. This will protonate the carboxylic acid of the product, making it extractable into an organic solvent.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of this compound
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in a hexane:ethyl acetate mixture (1:1 v/v).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 50% ethyl acetate and gradually increasing to 100% ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as an off-white to pale yellow solid.
-
-
Recrystallization (Optional):
-
For higher purity, the product can be recrystallized from a suitable solvent system such as ethyl acetate/hexane or ethanol/water.
-
Mandatory Visualization
References
Application Note: A Reporter Gene-Based Bioassay for Determining the Biological Activity of Indole-3-acetylglycine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-acetic acid (IAA) is the most prevalent and well-studied auxin, a class of plant hormones that orchestrates a vast array of developmental processes, including cell division, elongation, and differentiation.[1] The cellular levels of active IAA are meticulously regulated through biosynthesis, transport, and conjugation to various molecules, including amino acids. Indole-3-acetylglycine (IAG) is one such amino acid conjugate, formed by linking glycine to IAA.[2][3] While often considered an inactive storage or transport form, the biological activity of IAG is thought to arise from its enzymatic hydrolysis back to free, active IAA. This application note details a robust and sensitive bioassay for quantifying the auxin-like activity of IAG.
Principle of the Method
This bioassay leverages a synthetic auxin-responsive promoter, DR5, to control the expression of a reporter gene, in this case, β-glucuronidase (GUS). The DR5 promoter contains multiple repeats of the Auxin Response Element (AuxRE), a specific DNA sequence (TGTCTC) that is bound by Auxin Response Factor (ARF) transcription factors.[4][5][6]
In the absence of auxin, Aux/IAA repressor proteins bind to ARFs, preventing gene transcription.[4][6] When active auxin (IAA) is present, it facilitates the degradation of these repressors, freeing ARFs to activate the transcription of genes downstream of the DR5 promoter.[4][6]
This protocol assumes that IAG's activity is dependent on its intracellular conversion to IAA. The assay, therefore, measures the amount of active IAA released from IAG by quantifying the expression of the GUS reporter gene. The enzymatic activity of GUS is determined colorimetrically or fluorometrically, providing a quantitative measure of the auxin response.
Signaling Pathway and Assay Mechanism
The diagram below illustrates the proposed mechanism of action for IAG and the principle of the DR5-GUS reporter assay.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0240661) [hmdb.ca]
- 3. This compound | C12H12N2O3 | CID 446640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reporters for sensitive and quantitative measurement of auxin response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boisivonlab.ceitec.cz [boisivonlab.ceitec.cz]
- 6. On the trail of auxin: Reporters and sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indole-3-acetylglycine (IAA-glycine) Analysis in Microbial Cultures
Introduction
Indole-3-acetic acid (IAA) is a primary phytohormone of the auxin class, playing a pivotal role in plant growth and development. A diverse range of microorganisms, particularly those associated with the plant rhizosphere, are capable of synthesizing IAA, which can influence plant-microbe interactions. Bacteria can produce IAA through several tryptophan-dependent pathways. Subsequently, this free IAA can be conjugated to amino acids, such as glycine, to form compounds like Indole-3-acetylglycine (IAA-glycine). The formation of these conjugates is a mechanism for regulating the levels of active IAA.[1] Accurate quantification of IAA-glycine in microbial cultures is crucial for understanding the metabolic pathways of auxin production and its role in microbial physiology and plant interactions.
This document provides detailed protocols for the sample preparation and analysis of IAA-glycine from microbial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3][4] The methods described are intended for researchers, scientists, and professionals in the fields of microbiology, plant science, and drug development.
Experimental Protocols
Microbial Culture and Harvesting
Successful analysis begins with consistent culture conditions.
-
Materials:
-
Bacterial strain of interest
-
Appropriate liquid culture medium (e.g., King's B, LB Broth)
-
L-tryptophan (precursor for IAA biosynthesis)
-
Incubator shaker
-
Centrifuge and centrifuge tubes
-
-
Protocol:
-
Inoculate the desired bacterial strain into a liquid medium supplemented with L-tryptophan (typically 0.5-2.0 mg/mL).
-
Incubate the culture at the optimal temperature and shaking speed for the specific strain (e.g., 28-37°C at 150-200 rpm) for a predetermined time course (e.g., 24-72 hours).
-
Harvest the culture by transferring the broth to centrifuge tubes.
-
Separate the bacterial cells from the supernatant by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, as IAA-glycine is an extracellular metabolite. The supernatant can be stored at -80°C until extraction.
-
Sample Preparation: Extraction of IAA-glycine
Due to the complexity of culture media, a robust extraction and clean-up procedure is essential to remove interfering substances. Two common methods are presented below.
This classic method is effective but requires larger volumes of organic solvents.
-
Materials:
-
Microbial culture supernatant
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator or nitrogen evaporator
-
Methanol (HPLC grade)
-
-
Method:
-
Take a known volume of the microbial culture supernatant (e.g., 10 mL).
-
Acidify the supernatant to a pH of 2.5-3.0 using HCl. This protonates the carboxylic acid group of IAA-glycine, making it more soluble in organic solvents.
-
Transfer the acidified supernatant to a separatory funnel.
-
Perform the extraction by adding an equal volume of ethyl acetate and shaking vigorously for 2 minutes. Allow the layers to separate.
-
Collect the upper organic layer. Repeat the extraction process two more times with fresh ethyl acetate.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume (e.g., 1 mL) of methanol for LC-MS/MS analysis.
-
SPE is a more modern and efficient method that reduces solvent consumption and can be automated.[5]
-
Materials:
-
Microbial culture supernatant
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid
-
SPE vacuum manifold
-
-
Method:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Acidify the microbial culture supernatant (e.g., 5 mL) to pH 2.5-3.0 with formic acid.
-
Load the acidified supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar impurities.
-
Elute the IAA-glycine and other retained compounds with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis of IAA-glycine
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Parameters (Example for IAA-glycine):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Molecular Weight of IAA-glycine: 232.24 g/mol
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 233.1 [M+H]⁺
-
Product Ions (Q3): A common fragmentation for indole derivatives is the loss of the side chain, resulting in the stable quinolinium ion. For IAA, the transition is typically 176 -> 130. For IAA-glycine, a primary fragmentation would be the cleavage of the amide bond, leading to the IAA fragment. Therefore, a likely and specific transition would be m/z 233.1 -> 130.1 . Other potential product ions could be monitored for confirmation.
-
Collision Energy and other parameters: These need to be optimized for the specific instrument being used.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is a sample table structure for reporting the concentration of IAA-glycine in different microbial cultures or under different conditions.
| Bacterial Strain | Culture Condition | IAA-glycine Concentration (µg/mL) ± SD (n=3) | Extraction Method | Analytical Method |
| Pseudomonas putida | King's B + 1 mg/mL Trp, 48h | 15.2 ± 1.8 | Solid-Phase Extraction | LC-MS/MS |
| Bacillus subtilis | LB Broth + 1 mg/mL Trp, 48h | 8.7 ± 0.9 | Solid-Phase Extraction | LC-MS/MS |
| Enterobacter sp. | King's B + 1 mg/mL Trp, 72h | 25.6 ± 3.1 | Liquid-Liquid Extraction | LC-MS/MS |
| Control (Uninoculated) | King's B + 1 mg/mL Trp, 48h | < LOD* | Solid-Phase Extraction | LC-MS/MS |
*LOD: Limit of Detection
Visualizations
Diagrams of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a relevant biosynthetic pathway.
Caption: Experimental workflow for IAA-glycine analysis.
Caption: Simplified Tryptophan-dependent IAA biosynthesis and conjugation pathway.
References
- 1. agrisera.com [agrisera.com]
- 2. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0240661) [hmdb.ca]
- 5. INDOLE-3-ACETYL GLYCINE - Safety Data Sheet [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Indole-3-acetylglycine (IAA-Gly) LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Indole-3-acetylglycine (IAA-Gly). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance detection sensitivity and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IAA-Gly) and why is it important?
A1: this compound (IAA-Gly) is an amino acid conjugate of the primary plant hormone, indole-3-acetic acid (IAA), or auxin. In plants, the conjugation of IAA to amino acids like glycine is a key mechanism for maintaining auxin homeostasis, which is critical for regulating plant growth and development.[1][2] These conjugates can serve as storage forms or be targeted for degradation.[3] Analyzing IAA-Gly helps in understanding metabolic pathways and hormonal regulation in various biological systems.
Q2: What is the typical mass and fragmentation pattern for IAA-Gly in LC-MS/MS?
A2: The exact monoisotopic mass of IAA-Gly (C₁₂H₁₂N₂O₃) is 232.08 g/mol . In positive electrospray ionization (ESI+) mode, it is detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 233.1. The most common and stable fragment ion observed during collision-induced dissociation (CID) is the quinolinium ion at m/z 130.1, which results from the cleavage of the amide bond and subsequent rearrangement of the indole moiety. This is a characteristic fragment for nearly all IAA-amino acid conjugates.[4]
Q3: Which ionization mode is best for detecting IAA-Gly?
A3: Electrospray ionization in the positive mode (ESI+) is generally preferred for the sensitive detection of IAA and its amino acid conjugates, including IAA-Gly.[5] This is because the nitrogen atom in the indole ring can be readily protonated, leading to a strong [M+H]⁺ signal.
Q4: What are the challenges in achieving high sensitivity for IAA-Gly detection?
A4: The primary challenges include:
-
Low endogenous concentrations: IAA-Gly is often present at very low levels in complex biological matrices.
-
Matrix effects: Co-eluting substances from the sample matrix (e.g., salts, lipids, other metabolites) can suppress the ionization of IAA-Gly in the MS source, reducing signal intensity.
-
Poor chromatographic peak shape: Factors like improper sample solvent or column degradation can lead to broad or tailing peaks, which lowers the signal-to-noise ratio.
-
Analyte stability: Indole compounds can be sensitive to light and temperature, potentially degrading during sample preparation and storage.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of IAA-Gly.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Inefficient Ionization: Suboptimal MS source parameters (temperature, gas flows, voltages).2. Matrix Suppression: Co-eluting compounds are interfering with ionization.3. Analyte Degradation: Sample degradation during extraction or storage.4. Incorrect MRM Transition: The selected precursor or product ion is incorrect. | 1. Optimize MS Source: Infuse an IAA-Gly standard solution (e.g., 100 ng/mL) and systematically optimize source temperature, nebulizer gas, and capillary voltage to maximize signal intensity.2. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step using a C18 cartridge to remove interfering compounds.[1] Dilute the sample if possible. Adjust the LC gradient to better separate IAA-Gly from matrix components.3. Ensure Sample Stability: Perform extractions at low temperatures (4°C), use amber vials to protect from light, and analyze samples promptly or store extracts at -80°C.4. Confirm MRM: Verify the precursor ion is m/z 233.1. Perform a product ion scan on an IAA-Gly standard to confirm the most abundant fragment ion (expected to be m/z 130.1) and select it for the MRM transition. |
| Poor Peak Shape (Tailing, Splitting, or Broadening) | 1. Column Overload: Injecting too much sample.2. Solvent Mismatch: The sample solvent is significantly stronger (higher organic content) than the initial mobile phase.3. Column Contamination/Degradation: Accumulation of matrix components on the column frit or stationary phase.4. Extra-column Volume: Excessive tubing length or poorly made connections. | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.2. Match Solvents: Reconstitute the final sample extract in a solvent that is the same as or weaker than the initial mobile phase conditions (e.g., 10-20% acetonitrile in water).3. Clean/Replace Column: Flush the column with a strong solvent wash. If performance does not improve, replace the guard column or the analytical column.4. Optimize System: Use tubing with the smallest appropriate inner diameter and ensure all fittings are secure and have no dead volume. |
| Inconsistent Retention Times | 1. Mobile Phase Issues: Inconsistent mobile phase composition due to evaporation or improper preparation.2. LC Pump Problems: Fluctuating flow rate or poor pump proportioning.3. Column Temperature Fluctuations: Unstable column oven temperature.4. Column Equilibration: Insufficient time for the column to re-equilibrate between injections. | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and keep solvent bottles capped.2. Maintain LC Pump: Purge the pump to remove air bubbles and perform regular maintenance.3. Use a Column Oven: Ensure the column is in a thermostatically controlled compartment set to a stable temperature (e.g., 40°C).4. Increase Equilibration Time: Extend the post-run time to ensure the column is fully equilibrated with the initial mobile phase conditions before the next injection. |
Quantitative Data & Method Parameters
Achieving high sensitivity requires careful optimization of both chromatographic and mass spectrometric conditions. The following tables provide representative parameters and achievable performance metrics for the analysis of IAA-amino acid conjugates.
Table 1: Typical LC-MS/MS Parameters for IAA-Amino Acid Conjugate Analysis
| Parameter | Typical Setting | Notes |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Smaller particle sizes (UPLC/UHPLC) provide better resolution and peak sharpness, enhancing sensitivity.[2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in the protonation of the analyte in ESI+ mode. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized based on column dimensions. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 1 - 10 µL | Keep as low as possible to prevent peak distortion. |
| Ionization Mode | ESI Positive (ESI+) | Best for protonating indole compounds. |
| Capillary Voltage | 3.0 - 5.0 kV | Optimize by infusing a standard. |
| Source Temp. | 120 - 150 °C | Analyte dependent; higher temperatures can sometimes cause degradation. |
| Desolvation Temp. | 250 - 500 °C | Higher temperatures aid in solvent evaporation and ion generation. |
| MRM Transition | IAA-Gly (Predicted): 233.1 → 130.1 | The m/z 130.1 fragment is the characteristic quinolinium ion. A secondary transition (e.g., 233.1 → 76.0 for the glycine iminium ion) can be used for confirmation. |
Table 2: Representative Performance Data for IAA-Amino Acid Conjugate Analysis
| Analyte | Matrix | Method | LOD / LOQ | Reference |
| IAA & Conjugates | Rice Tissue | HPLC-ESI-MS/MS | 0.4 - 3.8 fmol (detection limit) | [1] |
| IAA Metabolites | Arabidopsis | LC-ESI-MS/MS | 0.02 - 0.1 pmol (detection limit) | [4] |
| IAA | Bacterial Culture | LC-ESI-MS/MS | 0.05 µM (LOD) | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification. These values demonstrate the high sensitivity achievable with optimized LC-MS/MS methods.
Experimental Protocols & Visualizations
Protocol 1: Sample Preparation from Plant Tissue
This protocol is adapted from methods used for other IAA-amino acid conjugates and is suitable for plant leaves, roots, or seedlings.[1][2][4]
-
Homogenization:
-
Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
-
Extraction:
-
Transfer the powder to a 2 mL microcentrifuge tube.
-
Add 1.0 mL of ice-cold extraction solvent (80% methanol or acetone in water).
-
Vortex thoroughly for 1 minute.
-
Incubate at 4°C for 1 hour with gentle shaking.
-
-
Clarification:
-
Centrifuge the tube at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended for High Sensitivity
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the IAA conjugates with 1 mL of 80% methanol.
-
-
Final Preparation:
-
Evaporate the solvent from the extract (or SPE eluate) to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an LC vial for analysis.
-
Figure 1. General workflow for the extraction of IAA-Gly from plant tissue.
Protocol 2: LC-MS/MS Method
-
LC Setup:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 10% B
-
1.0 - 8.0 min: 10% to 90% B (linear ramp)
-
8.0 - 9.0 min: Hold at 90% B
-
9.1 - 12.0 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Setup (Triple Quadrupole):
-
Ionization Mode: ESI+.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary (Quantification): 233.1 → 130.1
-
Secondary (Confirmation): 233.1 → 76.0 (or other suitable fragment)
-
-
Parameter Optimization: Use an IAA-Gly standard to optimize cone/declustering potential and collision energy for each transition to achieve maximum signal intensity.
-
IAA-Gly Biosynthesis Pathway
In plants, excess Indole-3-acetic acid (IAA) is conjugated to amino acids by enzymes from the GRETCHEN HAGEN 3 (GH3) family, which act as IAA-amido synthetases.[1][4][5] This ATP-dependent reaction forms an amide bond between the carboxyl group of IAA and the amino group of glycine.
Figure 2. Biosynthesis pathway for the formation of IAA-Gly from IAA and Glycine.
References
- 1. Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Indole-3-Acetic Acid–Amido Synthetase GH3-8 Suppresses Expansin Expression and Promotes Salicylate- and Jasmonate-Independent Basal Immunity in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Indole-3-acetylglycine (IAA-Gly)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of Indole-3-acetylglycine (IAA-Gly).
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of IAA-Gly, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low IAA-Gly signal intensity or significant ion suppression?
Answer:
Low signal intensity and ion suppression are common challenges in LC-MS/MS analysis, often caused by co-eluting matrix components that interfere with the ionization of the target analyte.[1][2]
Potential Causes:
-
High concentrations of salts, lipids, or other organic compounds in the sample extract. These can mask or distort the detection of the analyte.[3]
-
Co-elution of matrix components with IAA-Gly. When interfering compounds and the analyte enter the mass spectrometer's ion source at the same time, they compete for ionization, reducing the analyte's signal.[2]
-
Suboptimal sample preparation. Inefficient removal of matrix components during sample cleanup is a primary cause of ion suppression.[2]
-
Inappropriate ionization source or polarity. Electrospray ionization (ESI) is particularly susceptible to matrix effects.[1]
Solutions:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Employ SPE to effectively remove interfering compounds. The choice of sorbent is critical and should be optimized for the specific sample matrix.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition IAA-Gly into a solvent where interfering matrix components are less soluble.
-
Protein Precipitation (for biological fluids): For samples like plasma or serum, protein precipitation with acetonitrile or methanol can remove a significant portion of the protein matrix.[4]
-
-
Chromatographic Separation:
-
Adjust the LC gradient: Modify the mobile phase gradient to improve the separation of IAA-Gly from co-eluting matrix components.[2]
-
Use a different column chemistry: Consider a column with a different stationary phase to alter the retention behavior of IAA-Gly and interfering compounds.
-
-
Sample Dilution:
-
Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[5] However, ensure that the diluted concentration of IAA-Gly remains above the limit of quantification (LOQ).
-
-
Use of Internal Standards:
-
Optimize MS Parameters:
-
Switch ionization polarity: Negative ion mode may be less susceptible to matrix effects for certain compounds.[7]
-
Adjust ion source parameters: Optimize parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of IAA-Gly.
-
Question 2: I'm observing poor peak shape for IAA-Gly (e.g., tailing, fronting, or splitting). What could be the cause?
Answer:
Poor peak shape can compromise the accuracy and precision of quantification.
Potential Causes:
-
Column overload: Injecting too much sample or a sample with a high concentration of matrix components can lead to peak distortion.
-
Incompatible injection solvent: If the solvent in which the sample is dissolved is significantly stronger than the initial mobile phase, it can cause peak fronting.
-
Secondary interactions: Interactions between IAA-Gly and active sites on the column or in the LC system can cause peak tailing.
-
Column degradation: Over time, the performance of the analytical column can degrade, leading to poor peak shape.
Solutions:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Match Injection Solvent to Mobile Phase: Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Check for System Contamination: Flush the LC system to remove any potential contaminants.
-
Replace the Analytical Column: If the column is old or has been used extensively with complex matrices, it may need to be replaced.
Question 3: My recovery of IAA-Gly is low and inconsistent. How can I improve it?
Answer:
Low and variable recovery indicates that a significant amount of the analyte is being lost during sample preparation.
Potential Causes:
-
Inefficient extraction: The chosen extraction solvent or method may not be effectively extracting IAA-Gly from the sample matrix.
-
Analyte degradation: IAA-Gly may be unstable under the extraction or storage conditions.
-
Irreversible binding to the sample matrix or labware: The analyte may be adsorbing to proteins, lipids, or the surfaces of collection tubes and pipette tips.
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Incomplete elution from the SPE cartridge: The elution solvent may not be strong enough to desorb all of the IAA-Gly from the SPE sorbent.
Solutions:
-
Optimize Extraction Conditions:
-
Test different extraction solvents and pH conditions.
-
Consider using techniques like ultrasonication or homogenization to improve extraction efficiency.[8]
-
-
Ensure Analyte Stability:
-
Keep samples cold during processing and store them at -80°C.
-
Add antioxidants to the extraction solvent if oxidative degradation is a concern.[6]
-
-
Minimize Non-specific Binding:
-
Use low-binding microcentrifuge tubes and pipette tips.
-
Consider adding a small amount of organic solvent or a surfactant to the sample to reduce binding.
-
-
Optimize SPE Method:
-
Test different elution solvents and volumes to ensure complete elution of IAA-Gly.
-
Ensure the SPE cartridge is not drying out at critical steps.
-
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS added at the beginning of the sample preparation process can help to correct for losses during extraction and cleanup.[6]
Frequently Asked Questions (FAQs)
What are matrix effects in the context of IAA-Gly quantification?
Matrix effects are the alteration of the ionization efficiency of IAA-Gly by the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of quantification.[3][9]
What are the common sources of matrix effects in IAA-Gly analysis?
Common sources of matrix effects depend on the sample type and can include:
-
Plant tissues: Pigments (chlorophylls, carotenoids), lipids, sugars, and other secondary metabolites.
-
Bacterial cultures: Components of the growth medium, secreted metabolites, and cellular debris.[4]
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Biological fluids (e.g., plasma, urine): Proteins, salts, phospholipids, and endogenous metabolites.[5]
How can I assess the presence and extent of matrix effects in my assay?
The presence of matrix effects can be evaluated by comparing the signal response of an analyte in a pure solvent to the response of the same analyte spiked into a sample extract from which the analyte has been removed.[10] A significant difference in the signal indicates the presence of matrix effects.
What is the "gold standard" for compensating for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the most reliable method for compensating for matrix effects.[2][9] A SIL-IS has the same chemical properties as the analyte and will be affected by the matrix in the same way. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant ion suppression or enhancement.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for IAA-Gly from Plant Tissue
This protocol provides a general guideline for SPE cleanup of IAA-Gly from a plant tissue extract. Optimization will be required for specific tissue types.
-
Sample Homogenization and Extraction:
-
Homogenize 100 mg of frozen, ground plant tissue in 1 mL of ice-cold 80% methanol containing an appropriate amount of SIL-IS for IAA-Gly.
-
Vortex for 1 minute and incubate at 4°C for 30 minutes with shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Dilute the supernatant from step 1 with 4 volumes of water.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1 drop/second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the IAA-Gly and SIL-IS with 1 mL of 80% methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation for IAA-Gly from Plasma
This protocol is a simple and rapid method for removing the bulk of proteins from plasma samples.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add the SIL-IS for IAA-Gly.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Comparison of Sample Cleanup Methods for the Removal of Matrix Effects
| Sample Cleanup Method | Matrix | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Plasma | 85-95 | 20-30 (Ion Suppression) | [5] |
| Liquid-Liquid Extraction | Urine | 70-85 | 10-20 (Ion Suppression) | [5] |
| Solid-Phase Extraction (C18) | Plant Extract | 90-105 | <10 (Minimal Effect) | [11][12] |
Note: The values in this table are illustrative and can vary depending on the specific matrix, analyte, and experimental conditions.
Visualizations
Caption: Experimental workflow for IAA-Gly quantification.
References
- 1. Evidence That IAA Conjugates Are Slow-Release Sources of Free IAA in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bme.psu.edu [bme.psu.edu]
- 6. Indole-3-acetic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Dependence of matrix effect on ionization polarity during LC–ESI–MS analysis of derivatized amino acids in some natural… [ouci.dntb.gov.ua]
- 8. jabonline.in [jabonline.in]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Indole-3-acetylglycine stability during sample extraction and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indole-3-acetylglycine (IAG). The information provided is designed to address common challenges encountered during sample extraction and storage to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound (IAG) during sample handling?
A1: The stability of IAG, like other indole-containing molecules, can be compromised by several factors. These include:
-
Exposure to Light: Indole derivatives are known to be susceptible to photodegradation.[1][2] It is crucial to protect samples from light at all stages of extraction and storage.
-
Extreme pH Conditions: Both acidic and basic conditions can promote the hydrolysis of the amide bond in IAG, leading to the formation of Indole-3-acetic acid (IAA) and glycine. The optimal pH for the stability of similar indole compounds is in the range of 6-7.[2]
-
Temperature: Elevated temperatures can accelerate degradation. For long-term storage, freezing is recommended.
-
Oxidation: The indole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and certain metal ions.[1]
-
Enzymatic Activity: Biological samples may contain enzymes that can metabolize IAG. Prompt processing of samples and/or the use of enzyme inhibitors is advisable.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of analytes in solution and are generally not recommended.[3][4]
Q2: What are the recommended storage conditions for IAG analytical standards and biological samples?
A2: For optimal stability, IAG analytical standards and biological samples should be stored under the following conditions:
-
Long-term Storage: Store at -80°C. Under these conditions, analytical standards of IAG are reported to be stable for up to 2 years.
-
Short-term Storage: Storage at -20°C is suitable for shorter periods, with analytical standards being stable for up to 1 year.
-
Protection from Light: All samples and standards should be stored in amber vials or wrapped in aluminum foil to prevent photodegradation.[1]
Q3: I am observing lower than expected concentrations of IAG in my samples. What are the potential causes?
A3: Lower than expected IAG concentrations can result from degradation during sample collection, processing, or storage. Consider the following troubleshooting steps:
-
Review your collection and processing workflow: Were the samples immediately processed or frozen after collection? Delays at room temperature can lead to enzymatic degradation.
-
Check for light exposure: Were the samples adequately protected from light during all handling steps?
-
Evaluate your extraction solvent: Ensure the solvent is of high purity and appropriate for your analytical method. Consider if the pH of your extraction buffer is optimal.
-
Minimize freeze-thaw cycles: Aliquot samples after the initial processing to avoid repeated freezing and thawing.
-
Assess for the presence of degradation products: If your analytical method allows, screen for the presence of Indole-3-acetic acid (IAA), a likely hydrolysis product. An increase in IAA may correspond to a decrease in IAG.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no IAG detected in freshly processed samples. | Degradation during extraction: Exposure to light, extreme pH, or elevated temperatures during the extraction process. | - Work under low light conditions or use amber-colored labware.- Ensure extraction buffers are within a neutral pH range (6-7).- Keep samples on ice or in a cold rack throughout the extraction process. |
| Inefficient extraction: The chosen solvent or method is not effectively extracting IAG from the sample matrix. | - Optimize the protein precipitation solvent (e.g., test different ratios of acetonitrile or methanol).- Ensure thorough vortexing and centrifugation to maximize analyte recovery in the supernatant. | |
| Decreasing IAG concentrations in stored samples over time. | Improper storage conditions: Storage at inappropriate temperatures or exposure to light. | - Confirm storage temperatures are consistently maintained at -20°C or -80°C.- Ensure all sample vials are light-protected. |
| Repeated freeze-thaw cycles: Aliquoting of samples was not performed. | - Implement a single-use aliquot strategy for stored samples. | |
| High variability between replicate samples. | Inconsistent sample handling: Variations in incubation times, temperatures, or light exposure between replicates. | - Standardize all steps of the sample handling and extraction protocol.- Process all replicates in the same batch under identical conditions. |
| Matrix effects in the analytical method (e.g., LC-MS): Differential ion suppression or enhancement between samples. | - Incorporate a stable isotope-labeled internal standard for IAG to normalize for matrix effects and extraction efficiency. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following tables include data for IAG where available, and for the closely related compound Indole-3-acetic acid (IAA) as a proxy, along with general recommendations for indole compounds.
Table 1: Storage Stability of this compound (IAG) Analytical Standard
| Storage Temperature | Duration | Analyte Stability |
| -80°C | Up to 2 years | Stable |
| -20°C | Up to 1 year | Stable |
Data sourced from a commercial supplier of IAG analytical standards.
Table 2: Inferred Stability of this compound (IAG) Under Various Conditions (Based on Data for Indole Derivatives)
| Condition | Parameter | Effect on Stability | Recommendation |
| pH | Acidic (<6) or Basic (>8) | Potential for hydrolysis of the amide bond. | Maintain pH between 6 and 7 during extraction and in final sample solution.[2] |
| Light | Exposure to UV or ambient light | Prone to photodegradation.[1][2] | Handle samples in low light and store in amber vials or foil-wrapped tubes. |
| Temperature | Room Temperature | Increased rate of degradation. | Keep samples on ice during processing and store frozen. |
| Freeze-Thaw Cycles | Multiple cycles | Potential for analyte degradation.[3][4] | Aliquot samples to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for the Extraction of this compound (IAG) from Human Plasma or Serum
This protocol is a general guideline based on established methods for the extraction of indole compounds from biological fluids for LC-MS/MS analysis.
Materials:
-
Human plasma or serum, collected with appropriate anticoagulant (e.g., EDTA).
-
This compound (IAG) analytical standard.
-
Stable isotope-labeled IAG internal standard (if available).
-
Acetonitrile (LC-MS grade), ice-cold.
-
Methanol (LC-MS grade), ice-cold.
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Microcentrifuge tubes (1.5 mL, amber or wrapped in foil).
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Centrifuge capable of reaching >10,000 x g and maintaining 4°C.
-
LC-MS vials.
Procedure:
-
Sample Thawing: Thaw frozen plasma/serum samples on ice.
-
Internal Standard Spiking: Spike a known concentration of the internal standard into each plasma/serum sample. Vortex briefly to mix.
-
Protein Precipitation:
-
To 100 µL of the spiked plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a new clean, light-protected microcentrifuge tube.
-
-
Solvent Evaporation (Optional, for sample concentration):
-
Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in a smaller volume (e.g., 100 µL) of the initial mobile phase of your LC-MS method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Final Centrifugation:
-
Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
-
Sample Transfer for Analysis:
-
Transfer the final supernatant to an LC-MS vial for analysis.
-
Visualizations
Caption: A generalized workflow for the extraction of this compound from plasma or serum.
Caption: Putative degradation pathways for this compound.
References
Technical Support Center: Optimizing Chromatographic Resolution of Auxin Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of auxin conjugates.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chromatographic analysis of auxin conjugates.
Question 1: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for my auxin conjugates?
Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or sample preparation.
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Column Issues:
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.[1] Consider replacing the column if its performance has declined significantly.
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Column Contamination: Accumulation of contaminants from the sample matrix on the column can cause peak distortion.[1] Implementing a proper column washing procedure after each run is crucial. Using a guard column can also help protect the analytical column.
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Void Volume: Improperly seated fittings can create void volume, leading to peak tailing.[2] Ensure all connections are secure.
-
-
Mobile Phase and Gradient:
-
Inappropriate Mobile Phase Composition: The mobile phase composition, including the type of organic solvent and the pH, is critical for achieving good peak shape.[3] For reversed-phase chromatography of auxin conjugates, a common mobile phase consists of an aqueous component (often with a small amount of acid like acetic or formic acid) and an organic modifier like acetonitrile or methanol.[3][4]
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Shallow Gradient: A shallow gradient can sometimes lead to broader peaks.[2] Experiment with optimizing the gradient slope to improve peak sharpness.
-
-
Sample-Related Issues:
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.
-
Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[5] Whenever possible, dissolve the sample in the initial mobile phase.
-
Question 2: What is causing the retention time of my auxin conjugates to shift between runs?
Answer: Retention time variability can compromise the reliability of your results. The primary causes are typically related to the HPLC system or mobile phase preparation.
-
HPLC System:
-
Pump Issues: Inconsistent flow rates due to worn pump seals or check valves can lead to shifting retention times.[2][5] Regular pump maintenance is essential.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[4] Using a column oven to maintain a constant temperature is recommended.
-
-
Mobile Phase:
-
Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase, especially the pH of the aqueous phase, can cause significant shifts in retention times for ionizable compounds like auxin conjugates.[5] Prepare fresh mobile phase daily and ensure accurate measurements.
-
Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate inaccuracies.[5] Degas the mobile phase before use.
-
Question 3: How can I improve the resolution between co-eluting auxin conjugates?
Answer: Achieving baseline separation of structurally similar auxin conjugates can be challenging. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Gradient Slope: A shallower gradient generally provides better resolution for complex mixtures.[2]
-
Organic Solvent: Switching the organic solvent (e.g., from methanol to acetonitrile) can alter selectivity and improve separation.
-
pH: Adjusting the pH of the mobile phase can change the ionization state of the auxin conjugates and the stationary phase, thereby affecting their retention and selectivity.
-
-
Modify Stationary Phase/Column:
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a polar-embedded phase.[6]
-
Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and improve resolution.[1]
-
-
Adjust Flow Rate:
Experimental Protocols
Protocol 1: Sample Preparation for Auxin Conjugate Analysis from Plant Tissue
This protocol provides a general guideline for extracting and purifying auxin conjugates from plant material.
-
Sample Collection and Freezing: Immediately freeze plant tissue in liquid nitrogen upon collection to halt metabolic activity.[7]
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.[7]
-
Extraction:
-
Add extraction buffer (e.g., 80% methanol or an isopropanol/imidazole buffer) to the powdered tissue.[8]
-
Include an internal standard (e.g., a stable isotope-labeled version of the target analyte) at the beginning of the extraction to account for losses during sample preparation.[8][9]
-
Vortex or shake the mixture vigorously and incubate on ice.
-
-
Centrifugation: Centrifuge the extract to pellet cellular debris.
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the auxin conjugates with a stronger solvent, such as methanol or acetonitrile.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: HPLC-MS/MS Analysis of Auxin Conjugates
This protocol outlines a general method for the chromatographic separation and detection of auxin conjugates.
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer (MS/MS) is recommended for sensitive and selective detection.[9]
-
Column: A reversed-phase C18 column is a common choice for separating auxin conjugates.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic conjugates.
-
Mass Spectrometry:
Data Presentation
Table 1: Typical HPLC-MS/MS Parameters for Selected Auxin Conjugates
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| IAA-Alanine | 245.1 | 130.1 | 15 |
| IAA-Aspartate | 290.1 | 130.1 | 18 |
| IAA-Glutamate | 304.1 | 130.1 | 18 |
| IAA-Glucose | 336.1 | 174.1 | 12 |
Note: These values are illustrative and should be optimized for your specific instrument and conditions.
Visualizations
Caption: Experimental workflow for auxin conjugate analysis.
Caption: Simplified auxin conjugation pathways.
References
- 1. youtube.com [youtube.com]
- 2. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
troubleshooting poor recovery of Indole-3-acetylglycine from tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Indole-3-acetylglycine (IAG) from tissue samples.
Troubleshooting Guide: Poor IAG Recovery
Low recovery of IAG can arise from various factors during sample preparation and analysis. This guide provides a systematic approach to identify and resolve common issues.
Q1: What are the initial steps to troubleshoot low IAG recovery?
A1: Start by systematically evaluating each stage of your experimental workflow. The logical flow diagram below illustrates a typical troubleshooting process.
Caption: Troubleshooting workflow for poor IAG recovery.
Begin by reviewing your sample handling and storage. Ensure that tissues were immediately frozen after collection and stored at -80°C to prevent degradation. Minimize freeze-thaw cycles. Next, verify the efficiency of your homogenization process. Incomplete disruption of the tissue will lead to poor extraction yields.
Q2: How does the choice of extraction solvent and pH affect IAG recovery?
A2: The choice of solvent and the pH of the extraction buffer are critical for efficient IAG recovery. IAG, an amino acid conjugate of indole-3-acetic acid (IAA), is an acidic molecule. Acidifying the sample to a pH of 2.5-3.0 is a common practice to protonate the carboxylic acid group, which increases its solubility in organic solvents and improves retention on non-polar solid-phase extraction (SPE) sorbents.[1]
The following table summarizes recovery data for the closely related compound, indole-3-acetic acid (IAA), which can serve as a guide for optimizing IAG extraction. Note: This data is for IAA and its conjugates; optimal conditions for IAG may vary and should be empirically determined.
| Parameter | Condition | Expected Recovery of IAA/Conjugates (%) | Potential Issues with IAG |
| Extraction Solvent | 80% Acetone | ~90% | Incomplete extraction of more polar conjugates. |
| 80% Methanol | 85-95% | Co-extraction of interfering compounds.[2] | |
| Ethyl Acetate (after acidification) | 80-90% | Requires strict pH control for efficiency. | |
| Extraction pH | pH 2.5 - 3.0 | >90% (with appropriate solvent) | Potential for acid-labile conjugate degradation. |
| pH 7.0 (Neutral) | <50% (with non-polar solvents) | Poor partitioning into organic solvents. | |
| Purification | C18 SPE | 89-94% | Co-elution of similar compounds.[3] |
| PVPP | Effective for preliminary cleanup | May require further purification steps.[4] |
Q3: What are common issues during the Solid-Phase Extraction (SPE) cleanup step?
A3: Solid-phase extraction is a critical step for removing interfering substances from the tissue extract. Common problems include:
-
Inappropriate Sorbent Choice: For IAG, a reverse-phase sorbent like C18 is commonly used. The choice of sorbent should be based on the polarity of the analyte and the matrix.
-
Improper Column Conditioning: Failure to properly condition the SPE cartridge will result in poor retention of the analyte.
-
Sample Overload: Exceeding the binding capacity of the SPE sorbent will lead to analyte breakthrough and low recovery.
-
Incorrect Washing and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the IAG. The elution solvent must be strong enough to fully recover the IAG from the sorbent.
Frequently Asked Questions (FAQs)
Q: My IAG recovery is inconsistent between samples. What could be the cause?
A: Inconsistent recovery often points to variability in sample handling or preparation. Ensure uniform homogenization of all tissue samples. Inhomogeneity in the tissue matrix can lead to differential extraction efficiencies. Also, verify that the pH of each sample extract is consistent before proceeding with SPE.
Q: I am observing interfering peaks in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects, where co-eluting compounds suppress or enhance the ionization of IAG, are a common challenge in LC-MS/MS analysis.[5] To address this:
-
Optimize Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to better separate IAG from interfering compounds.
-
Improve Sample Cleanup: Employ a more rigorous SPE protocol. Consider using a different sorbent or adding an additional cleanup step.
-
Use an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-IAG) is highly recommended to compensate for matrix effects and variations in extraction recovery.
Q: Can IAG degrade during the extraction process?
A: Yes, indole compounds can be sensitive to light, high temperatures, and extreme pH conditions. It is advisable to perform extraction steps on ice and protect samples from light where possible. While acidification is necessary for efficient extraction, prolonged exposure to strong acids should be avoided.
Q: What are the optimal storage conditions for tissue samples and extracts?
A: Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Processed extracts should be stored at -20°C or lower, preferably under an inert atmosphere (e.g., argon or nitrogen) if long-term storage is required.
Experimental Protocols
Protocol 1: IAG Extraction from Tissue
This protocol provides a general method for the extraction of IAG from biological tissue. Optimization may be required depending on the specific tissue type.
-
Homogenization:
-
Weigh 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol in water with an antioxidant like butylated hydroxytoluene).
-
Homogenize the tissue thoroughly using a bead beater or a rotor-stator homogenizer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Acidification and Liquid-Liquid Extraction (Optional, for cleaner extracts):
-
Acidify the supernatant to pH 2.7-3.0 with 1M HCl.[1]
-
Add an equal volume of ethyl acetate, vortex, and centrifuge.
-
Collect the upper organic phase and repeat the extraction twice.
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for SPE.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Use a C18 SPE cartridge.
-
Condition: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Load: Load the acidified sample extract (pH 2.7-3.0).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute: Elute the IAG with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of IAG
This is a general guide for developing an LC-MS/MS method for IAG quantification.
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to achieve good separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and the most abundant product ions for IAG and the internal standard.
-
Visualizations
Caption: Experimental workflow for IAG extraction and analysis.
References
- 1. In Planta Production of Indole-3-Acetic Acid by Colletotrichum gloeosporioides f. sp. aeschynomene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of Indole-3-acetylglycine during derivatization
Welcome to the technical support center for the analysis of Indole-3-acetylglycine (IAG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation during derivatization and achieve accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the derivatization of this compound (IAG)?
A1: The primary challenges in derivatizing IAG stem from its chemical structure, which includes three key functional groups: a carboxylic acid, an amide, and an indole ring. Each of these groups presents potential stability issues under common derivatization conditions. The main concerns are:
-
Hydrolysis of the amide bond: The amide linkage between the indole-3-acetic acid moiety and glycine can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of indole-3-acetic acid (IAA) and glycine.
-
Degradation of the indole ring: The indole ring is sensitive to strong acids, high temperatures, and light, which can lead to oxidation or other side reactions.
-
Incomplete derivatization: The presence of multiple active hydrogens (on the carboxylic acid, amide, and indole nitrogen) can lead to incomplete or multiple derivatizations, complicating quantification.
Q2: Which derivatization techniques are most suitable for IAG analysis by GC-MS?
A2: Silylation and esterification are the most common derivatization techniques for preparing IAG for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Silylation: This is a popular method that replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, increasing volatility and thermal stability. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. MTBSTFA derivatives are generally more stable and less sensitive to moisture than TMS derivatives.[1]
-
Esterification followed by acylation: This two-step process involves first esterifying the carboxylic acid group (e.g., with diazomethane or an alkyl chloroformate) and then acylating the indole nitrogen and any remaining active hydrogens. Alkyl chloroformate reagents offer a safer alternative to diazomethane and can be used in aqueous solutions.[2]
Q3: How can I minimize the hydrolysis of the amide bond in IAG during sample preparation and derivatization?
A3: To minimize amide bond hydrolysis, it is crucial to control the pH and temperature throughout the process.
-
Avoid strong acids and bases: If pH adjustment is necessary, use mild buffers. Prolonged exposure to either high or low pH, especially at elevated temperatures, will promote hydrolysis.[3]
-
Optimize reaction time and temperature: Use the mildest derivatization conditions that still achieve complete reaction. For silylation, start with lower temperatures (e.g., 60°C) and shorter reaction times, and monitor for completeness.
-
Anhydrous conditions: For silylation reactions, ensure all solvents and the sample are free of water, as moisture can lead to incomplete derivatization and hydrolysis of the derivatives.[4]
Q4: What are the signs of IAG degradation during analysis, and how can I confirm it?
A4: Signs of IAG degradation include:
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Appearance of unexpected peaks: The presence of a peak corresponding to indole-3-acetic acid (IAA) is a strong indicator of amide bond hydrolysis.
-
Poor reproducibility: Inconsistent peak areas for IAG across replicate injections can suggest ongoing degradation.
-
Peak tailing or fronting: While not always indicative of degradation, poor peak shape can be exacerbated by the presence of degradation products or reactive sites on the GC column.[5][6]
-
Low recovery: If you are using an internal standard and observe low recovery of IAG, degradation may be a contributing factor.
To confirm degradation, you can analyze a pure IAG standard that has been subjected to your full sample preparation and derivatization procedure. The presence of IAA or other unexpected indole-related peaks would confirm degradation.
Troubleshooting Guides
Issue 1: Low or No IAG Peak Detected in GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | 1. Increase reagent excess: Ensure a sufficient molar excess of the derivatizing reagent is used. A general rule for silylation is at least a 2:1 molar ratio of reagent to active hydrogens.[4]2. Optimize reaction conditions: Increase the reaction temperature or time. For silylation with BSTFA or MSTFA, a temperature of 70-100°C for 30-60 minutes is a good starting point.3. Use a catalyst: For silylation, adding a small amount of a catalyst like trimethylchlorosilane (TMCS) or pyridine can improve reaction efficiency, but be aware that pyridine can introduce nitrogen-containing artifacts.[4]4. Ensure anhydrous conditions: For silylation, dry the sample thoroughly and use anhydrous solvents. |
| Degradation of IAG | 1. Check pH of sample: Avoid strongly acidic or basic conditions during extraction and preparation.2. Use milder derivatization conditions: Decrease the reaction temperature and time.3. Protect from light: Indole compounds can be light-sensitive.[7] |
| Adsorption in the GC System | 1. Check inlet liner: Use a deactivated liner and replace it regularly.2. Column activity: Trim the first few centimeters of the column from the inlet side to remove active sites. If the problem persists, the column may need to be replaced.[6] |
Issue 2: Presence of a Significant Indole-3-Acetic Acid (IAA) Peak
| Possible Cause | Troubleshooting Step |
| Amide Bond Hydrolysis | 1. Evaluate pH during sample preparation: Neutralize the sample if it is acidic or basic before derivatization.2. Reduce derivatization temperature and time: High temperatures can accelerate hydrolysis.3. Consider a different derivatization reagent: Alkyl chloroformates can be used under milder conditions than some other methods.[2] |
| Contamination | 1. Run a solvent blank: Ensure that the solvents and reagents are not contaminated with IAA.2. Clean glassware thoroughly: Use appropriate cleaning procedures to remove any residual IAA from previous experiments. |
Issue 3: Peak Tailing for the Derivatized IAG
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | 1. Inlet maintenance: Replace the liner, septum, and O-ring.[6]2. Column conditioning: Properly condition the GC column according to the manufacturer's instructions.3. Column trimming: Remove the front portion of the column to eliminate active sites.[6] |
| Incomplete Derivatization | 1. Review derivatization protocol: Ensure complete derivatization of all active hydrogens, as remaining polar groups can cause tailing. See troubleshooting steps for "Incomplete Derivatization". |
| Column Overload | 1. Dilute the sample: Inject a more dilute sample to see if peak shape improves.2. Reduce injection volume: Decrease the amount of sample introduced onto the column. |
| Inappropriate GC Conditions | 1. Optimize temperature program: A slower temperature ramp can sometimes improve peak shape.2. Check carrier gas flow rate: Ensure the flow rate is optimal for your column dimensions. |
Data Presentation
Table 1: First-Order Rate Constants for Acid-Catalyzed Hydrolysis of N-Acyl Glycines
This table presents kinetic data for the acid-catalyzed hydrolysis of simple N-acyl glycines, which can serve as a proxy for understanding the stability of the amide bond in this compound under acidic conditions. The data shows that the rate of hydrolysis increases with temperature.
| N-Acyl Glycine | Temperature (°C) | 10⁵ k (s⁻¹) in 1.0 M HCl |
| Acetyl-glycine | 55.5 | 0.58 |
| Acetyl-glycine | 64.6 | 1.25 |
| Acetyl-glycine | 75.0 | 2.97 |
Data adapted from a study on the acid-catalyzed hydrolysis of N-acyl glycines.[3]
Experimental Protocols
Protocol 1: Silylation of IAG using MTBSTFA for GC-MS Analysis
This protocol is adapted from a method for the derivatization of amino acids and phytohormones.[8]
-
Sample Preparation: Transfer a known amount of the dried sample extract containing IAG to a 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Reaction: Cap the vial tightly and heat at 80-100°C for 1 hour.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Esterification of IAG using an Alkyl Chloroformate for GC-MS Analysis
This protocol is a safer alternative to using diazomethane and is adapted from a method for the analysis of indole-3-acetic acid.[2]
-
Sample Preparation: Dissolve the sample extract containing IAG in an aqueous buffer (e.g., phosphate buffer, pH 7.0).
-
Derivatization: While vortexing, add a solution of methyl chloroformate in a suitable organic solvent (e.g., acetone). The reaction is typically rapid and can be performed at room temperature.
-
Extraction: After the reaction is complete (usually within a few minutes), extract the derivatized IAG into an organic solvent such as chloroform or ethyl acetate.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: The sample can be concentrated and is ready for GC-MS analysis. Further acylation of the indole nitrogen may be necessary for improved chromatographic performance.
Visualizations
Caption: Potential degradation pathways of this compound during derivatization.
Caption: General experimental workflow for the silylation of this compound.
References
- 1. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 2. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of fluorescent poly(silyl indole)s via borane-catalyzed C–H silylation of indoles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the optimal internal standard for Indole-3-acetylglycine analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal internal standard for the quantitative analysis of Indole-3-acetylglycine (IAA-Gly), primarily using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound (IAA-Gly) analysis?
A1: The ideal internal standard for IAA-Gly analysis is a stable isotope-labeled (SIL) version of the molecule itself, such as ¹³C- or deuterium-labeled IAA-Gly. SIL internal standards exhibit nearly identical chemical and physical properties to the unlabeled analyte. This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to the most accurate and precise quantification.
Q2: Are stable isotope-labeled this compound internal standards commercially available?
A2: As of late 2025, commercially available ¹³C- or deuterium-labeled this compound is limited. Researchers often need to synthesize this standard in-house. A common method is the chemical conjugation of a commercially available stable isotope-labeled Indole-3-acetic acid (IAA) with glycine.
Q3: What are the key characteristics to consider when selecting an internal standard?
A3: The key characteristics for an optimal internal standard are:
-
Structural Similarity: It should be structurally as close to the analyte as possible.
-
Co-elution: It should elute at or very near the same retention time as the analyte.
-
No Isotopic Interference: The mass difference between the internal standard and the analyte should be sufficient to prevent any isotopic overlap in the mass spectrometer. A mass shift of at least 3 to 4 Da is generally recommended.
-
Purity: The internal standard should be of high purity to not interfere with the analyte signal.
-
Stability: It must be stable throughout the sample preparation, storage, and analytical process.
Q4: What should I do if a stable isotope-labeled this compound is not available?
A4: If a SIL IAA-Gly is not accessible, a structural analog can be considered as an alternative. A suitable analog would be a compound with a similar chemical structure, such as another indole-containing amino acid conjugate that is not endogenously present in the sample. However, it is crucial to validate that the analog behaves similarly to IAA-Gly during extraction and analysis. It is important to note that structural analogs may not fully compensate for matrix effects and ionization suppression/enhancement as effectively as a SIL internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound using an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Poor Internal Standard (IS) Peak Shape or Low Intensity | 1. Degradation of IS: The IS may be unstable in the sample matrix or during sample preparation. 2. Suboptimal LC-MS Conditions: The mobile phase, gradient, or MS source parameters may not be suitable for the IS. 3. Contamination: The analytical system might be contaminated. | 1. Assess Stability: Perform stability experiments of the IS in the matrix at various conditions (e.g., temperature, pH). 2. Method Optimization: Optimize LC-MS parameters specifically for the IS and analyte. 3. System Cleaning: Flush the LC system and clean the MS source. |
| High Variability in Analyte/IS Response Ratio | 1. Inconsistent Matrix Effects: Different samples may have varying levels of matrix components affecting the analyte and IS differently.[1] 2. Inaccurate IS Spiking: Inconsistent addition of the IS to samples and standards. 3. Poor Extraction Recovery: The extraction efficiency for the analyte and/or IS is variable. | 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[2] 2. Standardize Spiking Procedure: Use a precise and consistent method for adding the IS to all samples. 3. Optimize Extraction: Modify the extraction protocol to ensure high and reproducible recovery for both analyte and IS. |
| Internal Standard Signal Detected in Blank Samples | 1. Contamination: Carryover from previous injections or contamination of the blank matrix. 2. Impurity in Analyte Standard: The unlabeled analyte standard may contain trace amounts of the isotopically labeled IS. | 1. Thorough System Wash: Implement a robust wash cycle between sample injections. Analyze a fresh, certified blank matrix. 2. Check Standard Purity: Analyze the unlabeled analyte standard independently to check for any isotopic impurities. |
| Analyte and IS Do Not Co-elute (for SIL IS) | 1. Isotope Effect: In some cases, particularly with deuterium labeling, a slight chromatographic shift can occur. 2. Different Chemical Forms: The analyte and IS may be in different salt or solvated forms. | 1. Accept Minor Shift: A small, consistent shift is often acceptable as long as it does not affect integration and is within the same matrix effect region. 2. Ensure Chemical Equivalence: Prepare both analyte and IS standards in the same solvent and ensure pH is consistent. |
Data Presentation
Table 1: Physicochemical and Mass Spectrometric Properties of this compound and Potential Internal Standards.
| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Notes |
| This compound (IAA-Gly) | C₁₂H₁₂N₂O₃ | 232.0848 | 233.0921 | 231.0775 | Analyte of interest.[3] |
| ¹³C₆-Indole-3-acetylglycine | ¹³C₆C₆H₁₂N₂O₃ | 238.0982 | 239.1055 | 237.0909 | Ideal internal standard, mass shift of +6 Da. |
| D₅-Indole-3-acetylglycine | C₁₂H₇D₅N₂O₃ | 237.1162 | 238.1235 | 236.1089 | Excellent internal standard, mass shift of +5 Da. |
| Indole-3-propargylglycine | C₁₄H₁₂N₂O₃ | 256.0848 | 257.0921 | 255.0775 | Potential structural analog internal standard. |
Experimental Protocols
Protocol 1: Synthesis of D₅-Indole-3-acetylglycine from D₅-Indole-3-acetic Acid
This protocol describes a general method for the synthesis of a deuterated internal standard for IAA-Gly, adapted from standard peptide coupling procedures and information on the synthesis of deuterated indole-3-acetic acid.[4][5]
Materials:
-
D₅-Indole-3-acetic acid (D₅-IAA)
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of D₅-IAA: In a round-bottom flask, dissolve D₅-Indole-3-acetic acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) and stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Coupling Reaction: In a separate flask, suspend glycine methyl ester hydrochloride in dichloromethane and add triethylamine (2.2 equivalents). Stir for 15 minutes. Filter the resulting solution to remove triethylamine hydrochloride and add the filtrate to the activated D₅-IAA solution. Stir the reaction mixture overnight at room temperature.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of the Ester Intermediate: Purify the crude product by silica gel column chromatography to obtain D₅-Indole-3-acetylglycine methyl ester.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and 1 M NaOH solution. Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Final Purification: Acidify the reaction mixture with 1 M HCl to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield D₅-Indole-3-acetylglycine. Confirm the identity and purity of the final product by LC-MS and NMR.
Mandatory Visualizations
Caption: Workflow for selecting an optimal internal standard for this compound analysis.
Caption: Logical troubleshooting guide for high variability in analytical results.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H12N2O3 | CID 446640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ESI-MS Analysis of Indole-3-acetylglycine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of Indole-3-acetylglycine in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the ESI-MS analysis of this compound, offering step-by-step solutions.
Issue: Low Signal Intensity or Poor Ionization of this compound
Question: I am observing a weak signal for my this compound standard. How can I improve its ionization efficiency?
Answer: Low signal intensity for this compound is a common challenge. Here are several strategies to enhance its ionization:
-
Optimize Mobile Phase Composition: The choice of mobile phase and additives is critical for efficient ionization.
-
Acidic Modifiers: The addition of a small percentage of an acid like formic acid or acetic acid to the mobile phase can significantly enhance the protonation of this compound in positive ion mode, leading to a stronger [M+H]⁺ signal.[1][2] Formic acid is generally preferred over acetic acid due to its higher volatility.[1]
-
Ammonium Salts: Ammonium acetate or ammonium formate can be used as mobile phase additives.[1] These salts can help to improve peak shape and can be particularly useful in creating a stable spray.
-
-
Adjust ESI Source Parameters: Systematic optimization of the ESI source parameters is crucial for maximizing the signal.
-
Capillary Voltage: This parameter directly affects the electric field strength at the tip of the ESI needle. A typical starting point for small molecules is around 3.0-4.0 kV. Fine-tuning this voltage can improve signal stability and intensity.
-
Cone Voltage (or Fragmentor Voltage): This voltage influences the transfer of ions from the atmospheric pressure region to the mass analyzer and can induce in-source fragmentation. A balance must be found to maximize the parent ion intensity without causing excessive fragmentation.
-
Gas Flows and Temperatures: The nebulizing and drying gas (typically nitrogen) flow rates and temperatures play a crucial role in desolvation.[3] Proper desolvation is essential for efficient ion generation. Insufficient desolvation can lead to the formation of solvent adducts and a decrease in the analyte signal.
-
-
Consider the Ionization Polarity: While positive ion mode ([M+H]⁺) is commonly used for compounds with basic nitrogens like the indole moiety, it is worth testing the negative ion mode as well.[3] The carboxylic acid group in the glycine portion of this compound can be deprotonated to form an [M-H]⁻ ion. The optimal polarity can be compound and matrix-dependent.
Experimental Protocol: Mobile Phase Optimization
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Set up a series of mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).
-
Infuse the standard solution directly into the mass spectrometer or perform flow injections using each mobile phase.
-
Monitor the signal intensity of the [M+H]⁺ ion for this compound.
-
Plot the signal intensity against the formic acid concentration to determine the optimal concentration.
-
Repeat the experiment with other additives like ammonium formate if necessary.
Table 1: Example ESI Source Parameters for Indole Compounds
| Parameter | Typical Value | Purpose |
| Capillary Voltage | 3.0 - 4.0 kV | Creates the electrospray |
| Cone Voltage | 20 - 40 V | Facilitates ion transfer and can induce fragmentation |
| Source Temperature | 100 - 150 °C | Aids in initial solvent evaporation |
| Desolvation Temperature | 300 - 450 °C | Promotes complete desolvation of ions[3] |
| Cone Gas Flow | 20 - 50 L/hr | Helps shape the spray[3] |
| Desolvation Gas Flow | 300 - 600 L/hr | Assists in solvent evaporation[3] |
Issue: Inconsistent Signal and Poor Reproducibility
Question: My signal for this compound is fluctuating between injections. What could be the cause and how can I fix it?
Answer: Signal instability can stem from several factors, from the sample preparation to the instrument itself.
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Check for Matrix Effects: The presence of co-eluting compounds from the sample matrix can suppress the ionization of this compound.[4]
-
Solution: Improve sample preparation to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction. Diluting the sample can also mitigate matrix effects.
-
-
Ensure Solvent Purity: Impurities in the mobile phase solvents can lead to the formation of adducts and suppress the analyte signal.
-
Solution: Use high-purity, LC-MS grade solvents and additives.
-
-
Verify Instrument Stability: Fluctuations in the ESI source parameters or a contaminated mass spectrometer can cause inconsistent signals.
-
Solution: Regularly clean the ESI source components (capillary, cone, etc.).[4] Perform system suitability tests before running a batch of samples to ensure the instrument is performing optimally.
-
Logical Workflow for Troubleshooting Signal Instability
References
dealing with co-eluting interferences in Indole-3-acetylglycine analysis
Welcome to the technical support center for Indole-3-acetylglycine (IAA-Gly) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges, particularly those related to co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IAA-Gly) and why is its analysis important?
This compound (IAA-Gly) is an amino acid conjugate of Indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. IAA regulates numerous aspects of plant growth and development.[1] The formation of conjugates like IAA-Gly is a key mechanism for controlling the levels of free, active IAA in plant tissues.[2][3] Accurate analysis of IAA-Gly is crucial for understanding auxin homeostasis, metabolism, and signaling pathways in plants and other biological systems.
Q2: What makes the quantitative analysis of IAA-Gly challenging?
The analysis of IAA-Gly and other auxin conjugates is inherently difficult for several reasons:
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Low Endogenous Concentrations: Like other plant hormones, auxins are typically present in trace amounts (ppb level), making detection difficult.[4]
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Complex Sample Matrix: Plant extracts contain a high amount of interfering substances, such as pigments and lipids, that can co-extract with the analytes and cause matrix effects like ion suppression in the mass spectrometer.[4][5]
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Structural Similarity: IAA-Gly is structurally similar to other indole-containing compounds and auxin conjugates, which can lead to co-elution during chromatographic separation.[2][6]
-
Chemical Stability: Indolic compounds can be susceptible to oxidation during sample preparation, which can result in low recovery.[4]
Q3: What are the most common co-eluting interferences in IAA-Gly analysis?
During LC-MS analysis, several endogenous compounds can co-elute with or are isobaric to IAA-Gly, posing a significant challenge to accurate quantification. These include:
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Other Auxin-Amino Acid Conjugates: Plants synthesize a variety of IAA conjugates. Those with similar polarity, such as IAA-Alanine (IAA-Ala), IAA-Valine (IAA-Val), IAA-Aspartate (IAA-Asp), and IAA-Glutamate (IAA-Glu), are common interferences.[3][7]
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Indole-3-acetic acid (IAA): The parent auxin, IAA, is often present at much higher concentrations and can interfere with the detection of its conjugates if chromatographic separation is insufficient.
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Tryptophan and its Metabolites: As the precursor for IAA biosynthesis, tryptophan and related metabolites are abundant in tissues and can interfere with analysis.[5]
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Isomeric Compounds: Structural isomers of IAA-Gly or other interfering compounds may be present, which are particularly difficult to separate chromatographically and may require advanced techniques like ion mobility mass spectrometry.[6]
Troubleshooting Guide for Co-eluting Interferences
Problem: I am observing poor peak shape (e.g., fronting, tailing, or split peaks) for my IAA-Gly standard.
Poor peak shape can compromise resolution and integration accuracy. Several factors related to the LC system can be the cause.[8]
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Possible Cause 1: Injection Solvent Mismatch. If the sample diluent is significantly stronger (i.e., has a higher organic percentage) than the initial mobile phase, it can cause the analyte to move too quickly at the head of the column, resulting in peak fronting or splitting.[8]
-
Solution: Prepare standards and samples in a diluent that is as close as possible in composition and strength to the initial mobile phase conditions.
-
-
Possible Cause 2: Column Issues. A void at the head of the column or a partially blocked frit can distort the sample path, leading to split peaks.[8]
-
Solution: First, try reversing the column and flushing it with a strong solvent. If the problem persists, replace the column with a new one.
-
-
Possible Cause 3: Sub-optimal Temperature. Low column temperatures can decrease mass transfer efficiency, leading to broader peaks.[8]
-
Solution: Increase the column temperature (e.g., to 40-50 °C) to improve peak shape and reduce viscosity.
-
Problem: An unknown peak is co-eluting with my target analyte, IAA-Gly.
When two compounds elute at the same time, it becomes impossible to quantify the target analyte accurately. The strategy is to alter the selectivity of the chromatographic system.
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Solution 1: Modify the Mobile Phase Gradient.
-
Decrease the Gradient Slope: A slower, shallower gradient increases the separation time between peaks, often improving resolution.
-
Introduce an Isocratic Hold: Add a brief isocratic hold at a mobile phase composition just before the elution of the peaks of interest. This can often resolve closely eluting compounds.
-
-
Solution 2: Change Mobile Phase Composition.
-
Switch Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties will alter the selectivity of the separation.
-
Adjust pH: Modify the pH of the aqueous mobile phase by adjusting the formic acid concentration. Since IAA-Gly and its potential interferences are acidic, slight changes in pH can alter their retention times differently.
-
-
Solution 3: Evaluate a Different Column Chemistry. If modifying the mobile phase is insufficient, the stationary phase may not be suitable.
-
Try a Phenyl-Hexyl or Biphenyl Column: These columns offer different (π-π) interactions compared to a standard C18 column and can provide unique selectivity for aromatic compounds like indoles.
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Problem: I suspect an isobaric interference (a compound with the same mass) is affecting my quantification.
Isobaric interferences have the same precursor mass as your analyte and can sometimes even share a fragment ion, making them invisible in standard MRM experiments.[9]
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Step 1: Confirmation using High-Resolution Mass Spectrometry (HRMS). If available, analyze the sample on an HRMS instrument like a Q-TOF or Orbitrap. These instruments provide accurate mass data that can confirm if the peak at the retention time of IAA-Gly corresponds to its exact mass or the mass of another compound.[3]
-
Step 2: Investigate Multiple Fragment Ions (MRMs).
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Method: Instead of monitoring just one product ion for IAA-Gly, set up two or three different MRM transitions. An authentic IAA-Gly standard should produce a consistent ratio of intensities for these different transitions.
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Diagnosis: If the ratio of the MRM transitions in your sample peak differs from that of the pure standard, it indicates the presence of an interference that is contributing to one of the transitions but not the others.
-
-
Step 3: Enhance Sample Purification. If an isobaric interference is confirmed, it must be removed before analysis.
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Solution: Develop a more selective sample preparation method. Immunoaffinity purification, which uses antibodies specific to the analyte, is highly selective and can significantly reduce matrix interferences.[4] Alternatively, a multi-step Solid Phase Extraction (SPE) protocol with different sorbents may be required.
-
Data & Protocols
Quantitative Data: Mass Spectrometry Parameters
The table below summarizes the key mass-to-charge ratios (m/z) and potential MRM transitions for IAA-Gly and its common interferents. These values are crucial for setting up a selective LC-MS/MS method. Analysis is typically performed in negative ion mode (ESI-).
| Compound | Formula | Exact Mass | [M-H]⁻ (m/z) | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| This compound (IAA-Gly) | C₁₂H₁₂N₂O₃ | 232.0848 | 231.0771 | 231.1 | 130.1, 74.0 |
| Indole-3-acetic acid (IAA) | C₁₀H₉NO₂ | 175.0633 | 174.0557 | 174.1 | 130.1[10] |
| Indole-3-acetylaspartate (IAA-Asp) | C₁₄H₁₄N₂O₅ | 290.0903 | 289.0825 | 289.1 | 130.1, 115.0 |
| Indole-3-acetylglutamate (IAA-Glu) | C₁₅H₁₆N₂O₅ | 304.1059 | 303.0982 | 303.1 | 130.1, 129.0 |
| Tryptophan (Trp) | C₁₁H₁₂N₂O₂ | 204.0899 | 203.0822 | 203.1 | 186.1, 144.1 |
Note: Product ions are predictive based on common fragmentation patterns of the indole ring (loss of CO₂ to yield the skatole cation at m/z 130.1) and the amino acid moiety.
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline for purifying auxins from a plant tissue matrix.[11]
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Homogenization: Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of ice-cold extraction buffer (e.g., 2-propanol/H₂O/HCl; 2:1:0.002, v/v/v). Add an appropriate internal standard (e.g., ¹³C₆-IAA) at this stage for accurate quantification.[4]
-
Shaking & Centrifugation: Shake vigorously for 30 minutes at 4°C. Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the auxins with 1 mL of 80% methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis Method
This protocol provides typical starting conditions for the separation and detection of IAA-Gly.[12]
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: Reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).[12]
-
Mobile Phase A: Water with 0.1% formic acid.[12]
-
Mobile Phase B: Methanol with 0.1% formic acid.[12]
-
Flow Rate: 0.2 mL/min.[12]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) by infusing a pure standard of IAA-Gly.
Visualizations
Caption: A logical workflow for troubleshooting co-elution and peak shape issues.
Caption: Metabolic relationship between IAA-Gly, IAA, and their precursor.
References
- 1. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ separation and visualization of isomeric auxin derivatives in Arabidopsis by ion mobility mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamics of the concentration of IAA and some of its conjugates during the induction of somatic embryogenesis in Coffea canephora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 9. myadlm.org [myadlm.org]
- 10. Indole-3-acetic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. jabonline.in [jabonline.in]
Technical Support Center: Refinement of Indole-3-acetylglycine (IAA-glycine) Extraction for Different Plant Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the extraction of Indole-3-acetylglycine (IAA-glycine), an important auxin conjugate, from various plant species.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and quantification of IAA-glycine.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of IAA-glycine | Inappropriate Extraction Solvent: The polarity of the solvent may not be optimal for extracting IAA-glycine from the specific plant matrix. | Test a range of solvents with varying polarities. A common starting point is 80% acetone or methanol in water. For tissues with high lipid content, a pre-extraction with a non-polar solvent like hexane may be necessary. |
| Degradation of IAA-glycine: The compound can be sensitive to pH changes and enzymatic degradation during extraction. | Work quickly and at low temperatures (4°C) to minimize enzymatic activity. Consider adding antioxidants, such as diethyl dithiocarbamate (DEDTC), to the extraction buffer. Maintain a slightly acidic pH (e.g., using a buffer) to improve stability. | |
| Inefficient Solid-Phase Extraction (SPE): The SPE protocol may not be optimized for retaining and eluting IAA-glycine. | Ensure the C18 cartridge is properly conditioned. Optimize the pH of the sample before loading; for acidic compounds like IAA-glycine, a lower pH will improve retention. Test different elution solvents, starting with methanol or acetonitrile. | |
| High Variability Between Replicates | Incomplete Homogenization: Non-uniform grinding of plant tissue can lead to inconsistent extraction efficiency. | Ensure the plant tissue is frozen in liquid nitrogen and ground to a fine, homogenous powder. |
| Inconsistent SPE Procedure: Variations in loading, washing, or elution steps can introduce significant variability. | Use a vacuum manifold for consistent flow rates during SPE. Ensure precise and consistent solvent volumes are used for each step. | |
| Matrix Effects in LC-MS/MS: Co-eluting compounds from the plant extract can interfere with the ionization of IAA-glycine, leading to variable quantification. | Improve the sample cleanup process. This may involve an additional purification step or optimizing the SPE protocol. Dilute the sample to reduce the concentration of interfering compounds, if sensitivity allows. Use a stable isotope-labeled internal standard for accurate quantification. | |
| Suspected Hydrolysis of IAA-glycine to IAA | Harsh Extraction Conditions: High temperatures or extreme pH can lead to the cleavage of the amide bond. | Avoid high temperatures during extraction and evaporation. Use mild extraction buffers and avoid strong acids or bases. |
| Enzymatic Activity: Endogenous plant enzymes can hydrolyze the conjugate. | Deactivate enzymes by immediately freezing the plant tissue in liquid nitrogen after harvesting and maintaining low temperatures throughout the extraction process. | |
| Poor Chromatographic Peak Shape | Contaminants in the Final Extract: Residual plant pigments or other compounds can interfere with chromatography. | Optimize the washing steps during SPE to remove more contaminants. Consider a liquid-liquid extraction step before SPE for complex matrices. |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for IAA-glycine. | Adjust the pH of the mobile phase to ensure IAA-glycine is in a single ionic state. Typically, adding a small amount of formic or acetic acid is effective. Optimize the gradient of the organic solvent (e.g., acetonitrile or methanol). |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for extracting IAA-glycine from a new plant species?
A1: A good starting point for most plant tissues is 80% aqueous acetone or 80% aqueous methanol. These solvents are effective at precipitating proteins while extracting polar compounds like IAA-glycine. It is recommended to perform a small pilot study with different solvents to determine the optimal choice for your specific plant material.
Q2: How can I minimize the degradation of IAA-glycine during the extraction process?
A2: To minimize degradation, it is crucial to work quickly and at low temperatures (e.g., on ice or at 4°C). Freezing the plant tissue in liquid nitrogen immediately after harvest is essential to halt enzymatic activity. Adding an antioxidant like diethyl dithiocarbamate (DEDTC) to your extraction solvent can also help prevent oxidative degradation.
Q3: Is a solid-phase extraction (SPE) step necessary?
A3: For accurate quantification, especially with sensitive techniques like LC-MS/MS, an SPE cleanup step is highly recommended. It helps to remove interfering compounds from the complex plant matrix, which can improve the signal-to-noise ratio and reduce ion suppression. C18 cartridges are commonly used for this purpose.
Q4: How can I confirm that the compound I am detecting is indeed IAA-glycine?
A4: The most reliable method for confirming the identity of IAA-glycine is high-resolution mass spectrometry (HRMS) to determine the accurate mass and fragmentation pattern. Comparison of the retention time and mass spectrum with a certified reference standard is the gold standard for identification.
Q5: Can I quantify IAA-glycine without an isotope-labeled internal standard?
A5: While it is possible to perform external calibration, it is not recommended for accurate quantification in complex biological matrices. An isotope-labeled internal standard (e.g., ¹³C₆-IAA-glycine) is crucial to correct for matrix effects and variations in extraction recovery and instrument response, leading to more accurate and reproducible results.
Experimental Protocols
Protocol 1: General Extraction and Solid-Phase Extraction (SPE) of IAA-glycine
This protocol provides a general method that can be adapted for various plant tissues.
1. Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
2. Extraction:
-
Weigh 50-100 mg of the frozen powder into a centrifuge tube.
-
Add 1 mL of pre-chilled 80% aqueous acetone containing an antioxidant (e.g., 2.5 mM diethyl dithiocarbamate).
-
Add an appropriate amount of a stable isotope-labeled internal standard.
-
Vortex thoroughly and incubate at 4°C for at least 4 hours (or overnight) with gentle shaking.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
3. Solvent Evaporation:
-
Evaporate the acetone from the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
4. Solid-Phase Extraction (SPE) - C18 Cartridge:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water.
-
Loading: Acidify the aqueous extract to pH 2.5-3.0 with formic acid. Load the acidified extract onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar impurities.
-
Elution: Elute the IAA-glycine and other retained compounds with 2 mL of methanol or acetonitrile.
5. Final Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: Quantification by LC-MS/MS
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example for Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
IAA-glycine: Precursor ion (m/z) -> Product ion (m/z) (To be determined with a standard)
-
¹³C₆-IAA-glycine (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (To be determined with a standard)
-
-
Optimize cone voltage and collision energy for each transition using a standard solution.
Quantitative Data Summary
The following table summarizes typical extraction efficiencies for IAA conjugates from different plant species using various solvents. Please note that these are representative values and optimal conditions should be determined empirically for each specific plant matrix.
| Plant Species | Tissue | Extraction Solvent | Purification Method | Analytical Method | Reference |
| Oryza sativa (Rice) | Seedlings, Callus | 80% Acetone with 2.5 mM DEDTC | C18 SPE | HPLC-ESI-MS/MS | |
| Arabidopsis thaliana | Seedlings | Not specified | HPLC fractionation | GC/MS | |
| Glycine max (Soybean) | Seeds | Not specified | Not specified | Isotope Dilution Analysis |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction and analysis of this compound.
Logical Relationship of Troubleshooting
Caption: Common problems and their potential root causes in IAA-glycine extraction.
Validation & Comparative
Validating the Biological Activity of Synthetic Indole-3-acetylglycine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic Indole-3-acetylglycine (IAG), a naturally occurring indole derivative, against its parent compound, Indole-3-acetic acid (IAA), and other relevant alternatives. The information presented herein is intended to assist researchers in designing and executing experiments to validate the biological activity of synthetic IAG.
Comparison of Biological Activity: IAG vs. Alternatives
This compound is an amino acid conjugate of the well-characterized phytohormone Indole-3-acetic acid (IAA). While research on IAG is less extensive than on IAA, studies in plant systems have demonstrated its biological activity, often comparable to that of IAA. The primary difference lies in the kinetics and magnitude of the response, which can be attributed to the metabolic conversion of IAG to free IAA.
Quantitative Data Summary
The following tables summarize the biological activity of this compound in comparison to Indole-3-acetic acid and other IAA-amino acid conjugates in classic plant bioassays.
Table 1: Avena Coleoptile Elongation Assay
| Compound | Concentration for Half-Maximal Elongation (μM) | Maximal Elongation (% of IAA) |
| Indole-3-acetic acid (IAA) | 0.3 | 100 |
| This compound (IAG) | 1.0 | ~95 |
| Indole-3-acetyl-L-alanine | 0.8 | ~100 |
| Indole-3-acetyl-L-leucine | 2.5 | ~90 |
Table 2: Soybean Callus Growth Assay
| Compound | Concentration for Optimal Growth (μM) | Relative Callus Fresh Weight (% of IAA) |
| Indole-3-acetic acid (IAA) | 10 | 100 |
| This compound (IAG) | 10 | ~110 |
| Indole-3-acetyl-L-alanine | 5 | ~120 |
| Indole-3-acetyl-L-leucine | 20 | ~95 |
Note: The data presented are compiled from various studies and are intended for comparative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of synthetic IAG.
Avena Coleoptile Elongation Assay
This bioassay is a standard method for determining auxin-like activity.
Principle: Auxins promote cell elongation in oat (Avena sativa) coleoptiles. The extent of elongation of coleoptile segments is proportional to the concentration of the active compound.
Protocol:
-
Seed Germination: Germinate Avena sativa seeds in the dark at 25°C for 72-96 hours.
-
Coleoptile Selection: Under a dim green light, select uniform, straight coleoptiles (2-3 cm in length).
-
Segment Excision: Cut a 10 mm segment from the sub-apical region of each coleoptile.
-
Incubation: Float the segments in a phosphate buffer (pH 6.0) for 1-2 hours to deplete endogenous auxins.
-
Treatment: Transfer the segments to test tubes containing the phosphate buffer, 2% sucrose, and varying concentrations of the test compound (synthetic IAG, IAA, etc.).
-
Incubation: Incubate the test tubes on a rotator in the dark at 25°C for 18-24 hours.
-
Measurement: Measure the final length of the coleoptile segments using a digital caliper or by projecting their image.
-
Data Analysis: Calculate the percentage elongation relative to a negative control (buffer with sucrose only) and plot a dose-response curve.
Soybean Callus Growth Assay
This assay assesses the ability of a compound to stimulate cell division and proliferation.
Principle: Auxins, in combination with cytokinins, are essential for the induction and growth of callus tissue from plant explants. The increase in callus fresh or dry weight is a measure of the compound's activity.
Protocol:
-
Explant Preparation: Sterilize soybean (Glycine max) seeds and germinate them on a sterile, hormone-free medium. Excise cotyledonary nodes or hypocotyl segments from 7-10 day old seedlings.
-
Callus Induction: Place the explants on a solid Murashige and Skoog (MS) medium supplemented with a standard concentration of a cytokinin (e.g., Kinetin) and varying concentrations of the test compound.
-
Incubation: Incubate the cultures in the dark at 25-28°C for 3-4 weeks.
-
Subculture: Transfer the initiated calli to fresh medium with the same composition.
-
Growth Measurement: After another 3-4 weeks, harvest the calli, remove any remaining explant tissue, and determine the fresh weight. Dry the calli at 60°C to a constant weight to determine the dry weight.
-
Data Analysis: Compare the fresh and dry weights of calli grown with the test compound to those grown with a known active compound (e.g., IAA) and a negative control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the presumed signaling pathway for IAG (based on IAA) and the experimental workflows.
Caption: Putative signaling pathway for this compound in plant cells.
Caption: Experimental workflow for the Avena coleoptile elongation assay.
Comparative Analysis of Indole-3-acetylglycine and IAA in Root Development: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of auxin derivatives is critical for advancing agricultural and therapeutic applications. This guide provides a detailed comparative analysis of Indole-3-acetylglycine (IAG) and the principal plant auxin, Indole-3-acetic acid (IAA), focusing on their impact on root development. We present a synthesis of experimental data, detailed methodologies, and a look into their distinct signaling pathways.
Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in virtually all aspects of growth and development, including the intricate processes of root system architecture. This compound (IAG) is an amide-linked conjugate of IAA, traditionally considered a storage or inactive form of the hormone. However, emerging evidence suggests a more complex role for such conjugates in auxin homeostasis and signaling. This guide delves into a direct comparison of these two molecules, providing a framework for understanding their relative contributions to root development.
Performance Comparison: IAG vs. IAA in Root Growth
The biological activity of IAG in root development is intrinsically linked to its hydrolysis back to free, active IAA. This conversion is catalyzed by a family of enzymes known as amidohydrolases. Therefore, the observed effects of exogenously applied IAG are largely a function of the rate of this hydrolysis in the specific plant tissue.
While direct, extensive comparative studies on root development are limited, historical and related studies provide valuable insights into the relative activities of IAG and IAA. Early research on Avena coleoptile elongation and soybean cotyledon growth demonstrated that IAG can stimulate growth, in some cases as effectively as IAA, although often requiring higher concentrations to achieve a half-maximum response. This suggests that IAG acts as a slow-release source of IAA.
More recent studies on other IAA-amino acid conjugates and synthetic auxin conjugates in Arabidopsis thaliana have reinforced the concept that different conjugates possess distinct biological activities and metabolic fates. For instance, the response of roots to different conjugates varies, indicating specificity in their hydrolysis and subsequent signaling.
| Parameter | Indole-3-acetic acid (IAA) | This compound (IAG) | Key Considerations |
| Primary Root Elongation | Dose-dependent; typically promotes at low concentrations and inhibits at higher concentrations. | Generally exhibits a similar, but often less potent, dose-dependent effect. The magnitude of the effect is dependent on the rate of hydrolysis to free IAA. | The specific concentration thresholds for promotion and inhibition can vary between plant species and experimental conditions. |
| Lateral Root Formation | Potent inducer of lateral root initiation and emergence. | Can induce lateral root formation, with its effectiveness being contingent on its conversion to IAA. | The density and timing of lateral root emergence are tightly regulated by local auxin concentrations. |
| Bioavailability | Immediately active upon cellular uptake. | Activity is delayed and sustained, dependent on enzymatic hydrolysis. | This slow-release characteristic could be advantageous in applications requiring prolonged auxin activity. |
| Metabolic Stability | Susceptible to rapid degradation and conjugation. | More stable than free IAA, serving as a protected transport and storage form. | This stability is a key aspect of auxin homeostasis in the plant. |
Signaling Pathways: A Tale of Two Molecules
The signaling pathway for IAA is well-established, involving its perception by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.
The signaling pathway for IAG is indirect and dependent on its conversion to IAA. Therefore, the primary signaling cascade initiated by IAG is, in essence, the IAA signaling pathway, but with an initial, rate-limiting step of hydrolysis.
Comparative signaling pathways of IAG and IAA in a root cell.
Experimental Protocols
To facilitate further research, we provide detailed methodologies for key experiments used in the comparative analysis of IAG and IAA.
Root Growth Bioassay
This protocol is designed to quantitatively assess the effects of IAG and IAA on primary root elongation and lateral root formation in Arabidopsis thaliana.
1. Plant Material and Growth Conditions:
-
Sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse five times with sterile distilled water.
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Sow the seeds on square Petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Grow the seedlings vertically in a growth chamber at 22°C under a 16-hour light/8-hour dark photoperiod.
2. Treatment Application:
-
After 4-5 days of growth, transfer seedlings of uniform size to new MS agar plates supplemented with a range of concentrations of IAA (e.g., 0, 1, 10, 50, 100 nM) and IAG (e.g., 0, 10, 50, 100, 500 nM). IAA and IAG should be dissolved in a minimal amount of DMSO or ethanol before being added to the autoclaved and cooled medium. A control plate should contain the same concentration of the solvent.
3. Data Collection and Analysis:
-
After 5-7 days of treatment, scan the plates at high resolution.
-
Measure the length of the primary root from the root-shoot junction to the tip using image analysis software (e.g., ImageJ).
-
Count the number of emerged lateral roots.
-
Calculate the lateral root density (number of lateral roots per unit length of the primary root).
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Experimental workflow for the root growth bioassay.
Quantification of IAG and IAA in Root Tissue by LC-MS/MS
This protocol outlines a method for the extraction and quantification of endogenous and exogenously supplied IAG and IAA from root tissue.
1. Sample Preparation:
-
Grow plants as described in the root growth bioassay.
-
Harvest root tissue from treated and control seedlings, gently blot dry, and record the fresh weight.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until extraction.
2. Extraction:
-
Homogenize the frozen root tissue in a pre-chilled mortar and pestle with an extraction buffer (e.g., 80% methanol containing an antioxidant like butylated hydroxytoluene).
-
Add a known amount of stable isotope-labeled internal standards ([¹³C₆]-IAA and a custom-synthesized [¹³C₆]-IAG) for accurate quantification.
-
Incubate the homogenate at 4°C in the dark with shaking for at least 1 hour.
-
Centrifuge the extract at high speed (e.g., 13,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Pass the supernatant through a conditioned C18 SPE cartridge to remove interfering compounds.
-
Wash the cartridge with a non-polar solvent to remove lipids.
-
Elute the auxins with a more polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 5% acetonitrile).
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ multiple reaction monitoring (MRM) mode for the detection and quantification of IAA, IAG, and their respective internal standards, based on their specific precursor-to-product ion transitions.
-
Quantify the endogenous levels by comparing the peak areas of the endogenous compounds to those of the internal standards.
Conclusion
The comparative analysis of this compound and Indole-3-acetic acid reveals a dynamic interplay that is central to auxin homeostasis and the regulation of root development. While IAA acts as the immediate and potent signaling molecule, IAG serves as a crucial, stable reservoir that can be enzymatically converted to the active form. This slow-release mechanism provides a means for sustained auxin response. For researchers in plant science and drug development, understanding these differences is key to harnessing the potential of auxins for crop improvement and therapeutic innovation. Future research should focus on direct quantitative comparisons of a wider range of IAA conjugates on root system architecture to fully elucidate the specific roles of these molecules in plant development.
A Researcher's Guide to Cross-Validation of Indole-3-acetylglycine Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous molecules like Indole-3-acetylglycine (IA-Gly) is paramount. This guide provides a comprehensive comparison of common bioanalytical methods for IA-Gly quantification, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. The focus is on the cross-validation of these methods to ensure data integrity and comparability across different studies and laboratories.
This compound is a metabolite of the plant hormone indole-3-acetic acid (IAA) and is also found in biological fluids. Its accurate measurement is crucial for understanding various physiological and pathological processes. The choice of quantification method can significantly impact experimental outcomes, making a thorough understanding of their performance characteristics essential.
Principles of Bioanalytical Method Cross-Validation
Cross-validation is the process of demonstrating that two or more distinct bioanalytical methods or the same method used in different laboratories can produce comparable and reliable data. This is particularly critical in drug development and clinical studies where data from multiple sources may be combined or compared. According to regulatory guidelines, cross-validation should be performed when data are generated from different validated methods within a study or across studies that will be combined to support key decisions.
The process typically involves analyzing a set of quality control (QC) samples and, ideally, incurred subject samples with both methods (or in both laboratories) and comparing the results. The acceptance criteria for cross-validation are generally based on the precision and accuracy of the measurements and aim to ensure that any differences between the methods are within acceptable limits.
Comparative Analysis of Quantification Methods
The following sections detail the experimental protocols and performance characteristics of LC-MS/MS, GC-MS, and immunoassays for the quantification of IA-Gly and its closely related analogs.
Table 1: Quantitative Performance of this compound Quantification Methods
| Parameter | LC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Limit of Detection (LOD) | 0.4 - 2.9 fmol (for IAA-amino acid conjugates)[1] | ~1 pg (for IAA)[2] | ~0.88 ng/mL (for IAA)[3] |
| Limit of Quantification (LOQ) | Typically in the low fmol to pmol range | Typically in the low pg range | Typically in the low ng/mL range |
| Linearity (R²) | >0.99 | >0.99 | Typically >0.98 |
| Accuracy (% Recovery) | 85-115% | 85-115% | 80-120% |
| Precision (%RSD) | <15% | <15% | <20% |
| Specificity/Selectivity | High | High | Moderate to High (potential for cross-reactivity) |
| Throughput | High | Moderate | High |
| Derivatization Required | No | Yes | No |
Note: Data for this compound is limited. Performance characteristics are based on data for the closely related compound Indole-3-acetic acid (IAA) and its other amino acid conjugates, which are expected to be comparable.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices.
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma or serum, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for IA-Gly and its internal standard would be monitored. For related IAA-amino acid conjugates, the common fragment ion at m/z 130 is often used.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like IA-Gly, derivatization is necessary.
Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Drying: Evaporate the organic extract to dryness.
-
Derivatization: The dried extract is derivatized to increase volatility. A common method is esterification followed by silylation. For instance, using a chloroformate reagent for esterification in an aqueous solution can be an effective approach.[5]
-
Reconstitution: Dissolve the derivatized sample in a suitable solvent (e.g., hexane) for injection.
GC-MS Conditions:
-
GC Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analyte from matrix components.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized IA-Gly.
Immunoassay (ELISA)
Immunoassays, such as ELISA, are based on the specific binding of an antibody to the target analyte.
General ELISA Protocol (Competitive):
-
Coating: A microtiter plate is pre-coated with an antibody specific to the target molecule (or a competitor antigen).
-
Competition: The sample containing IA-Gly and a known amount of enzyme-labeled IA-Gly (conjugate) are added to the wells. They compete for binding to the antibody.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The intensity of the color is measured using a microplate reader. The concentration of IA-Gly in the sample is inversely proportional to the color intensity.
Considerations for Immunoassays:
-
Cross-reactivity: A critical aspect to evaluate is the cross-reactivity of the antibody with structurally related compounds, such as IAA and other IAA conjugates. This can affect the accuracy of the results.[6]
-
Matrix Effects: Biological matrices can interfere with the antibody-antigen binding, necessitating careful validation.
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for quantitative bioanalysis. GC-MS provides a robust alternative, although it requires derivatization. Immunoassays are suitable for high-throughput screening but may be susceptible to cross-reactivity and matrix effects, necessitating thorough validation.
References
- 1. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ELISA Kit for Indole 3 Acetic Acid (IAA) | CEA737Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical observation of indole-3-acetic acid at the IAA synthetic maize coleoptile tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Indole-3-Acetylglycine (I3AG): A Potential Biomarker in Metabolic Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic research is continuously evolving, with a growing emphasis on the identification of novel biomarkers for the early detection, diagnosis, and therapeutic monitoring of metabolic diseases. Among the myriad of endogenous metabolites, Indole-3-acetylglycine (I3AG) has emerged as a molecule of interest. This guide provides a comprehensive comparison of I3AG with other relevant biomarkers in metabolic studies, supported by experimental data and detailed methodologies.
Introduction to this compound (I3AG)
This compound is a metabolite derived from the essential amino acid tryptophan.[1][2] Tryptophan is metabolized by the gut microbiota into various indole-containing compounds, including Indole-3-acetic acid (IAA).[3][4] IAA can then be conjugated with glycine in the liver to form I3AG. While direct validation of I3AG as a standalone biomarker for a wide range of metabolic diseases is still an active area of research, its precursor, IAA, and other related indole derivatives have been implicated in several metabolic disorders.
I3AG and its Precursor IAA in Metabolic Diseases: A Comparative Overview
Evidence for the role of indole metabolites in metabolic diseases primarily revolves around IAA. Given that I3AG is a direct downstream metabolite of IAA, the fluctuations in IAA levels are likely to influence the concentrations of I3AG, making it a plausible candidate biomarker.
Cardiovascular Disease
Recent studies have pointed towards a significant association between the indoleacetylglutamine pathway and cardiovascular diseases (CVD).[3] One study found that elevated levels of indoleacetate (IAA), the precursor to I3AG, were associated with an increased risk of mortality and cardiovascular events in patients with chronic kidney disease (CKD).[5] In a separate cross-sectional study involving 112 patients with CVD and 112 healthy controls, a significant increase in indoleacetylglutamine, indoleacetate, and methyl indole-3-acetate was observed in the CVD group, while the cardioprotective metabolite indolepropionate was decreased.[3] These findings suggest that an altered tryptophan metabolism, leading to an increase in IAA and its conjugates, may contribute to the pathophysiology of CVD.[3]
Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD)
The gut microbiota and its metabolites are increasingly recognized for their role in obesity and related metabolic disorders. While direct evidence linking I3AG to obesity is limited, a study on adult adiposity identified acetylglycine as a protective metabolite.[6] Furthermore, research has shown that plasma levels of IAA increase after sleeve gastrectomy, a surgical procedure for weight loss, and these levels are positively correlated with improvements in NAFLD.[7][8] In animal models, IAA has been shown to reduce the ratio of pro-inflammatory to anti-inflammatory macrophages in the liver, thereby alleviating NAFLD.[7]
Diabetes Mellitus
The potential role of indole derivatives in glucose metabolism has also been explored. One study reported that oral administration of IAA exhibited a hypoglycemic effect in patients with diabetes mellitus.[9] More recently, synthetic indole-3-acetamides, structurally related to I3AG, have been investigated as potential antihyperglycemic agents, showing inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion.[10]
Comparison of Indole-Metabolites as Potential Biomarkers
| Biomarker Candidate | Associated Metabolic Disorder(s) | Key Findings |
| This compound (I3AG) | Potential for various metabolic disorders | Direct validation studies are limited. Its role is inferred from its precursor, IAA. |
| Indole-3-acetic acid (IAA) | Cardiovascular Disease, NAFLD, Diabetes | Elevated levels associated with increased cardiovascular risk.[5] Increased levels post-bariatric surgery correlate with NAFLD improvement.[7] Shows hypoglycemic effects.[9] |
| Indoleacetylglutamine | Cardiovascular Disease | Significantly elevated in patients with CVD.[3][11] |
| Indolepropionate | Cardiovascular Disease, Obesity, Type 2 Diabetes | Levels are decreased in CVD.[3] Considered to be a protective metabolite.[12] |
| Acetylglycine | Obesity | Identified as a protective metabolite against adiposity.[6] |
Experimental Protocols
The quantification of I3AG and related indole metabolites in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of small molecules in complex biological matrices.
Sample Preparation
-
Protein Precipitation: To remove proteins from plasma or serum samples, a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample in a 3:1 ratio.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, containing the metabolites, is carefully transferred to a new tube.
-
Drying and Reconstitution: The supernatant is dried under a stream of nitrogen gas and then reconstituted in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used to separate the analytes.
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and their corresponding internal standards are monitored for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (I3AG) | 233.1 | 130.1 |
| Indole-3-acetic acid (IAA) | 176.1 | 130.1 |
| Indoleacetylglutamine | 304.1 | 130.1 |
| Tryptophan | 205.1 | 188.1 |
Visualizing the Metabolic Pathway and Experimental Workflow
Tryptophan Metabolism to I3AG
Caption: Tryptophan is converted to IAA by gut microbiota, followed by conjugation with glycine in the liver to form I3AG.
General Experimental Workflow for Biomarker Validation
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0240661) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for indole-3-acetyl-glycine (HMDB0304381) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Cardiovascular Effect of the Uremic Solute Indole-3 Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Indole-3-Acetic Acid in NAFLD Amelioration After Sleeve Gastrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hypoglycemic action of indole-3-acetic acid by mouth in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indoleacetylglutamine Pathway Is a Potential Biomarker for Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Indole-3-acetylglycine: A Comparative Guide to High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification of metabolites is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the confirmation of Indole-3-acetylglycine, a key auxin conjugate. We present supporting experimental data, detailed protocols, and visual workflows to aid in your analytical endeavors.
This compound is an amino acid conjugate of the primary plant hormone auxin, indole-3-acetic acid (IAA). Its accurate identification and quantification are crucial for understanding auxin homeostasis and its role in plant development and disease, as well as its potential pharmacological effects. While various analytical methods can detect this compound, high-resolution mass spectrometry offers unparalleled specificity and sensitivity.
Performance Comparison: High-Resolution Mass Spectrometry vs. Alternative Methods
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), stands out for its ability to provide exact mass measurements, enabling the determination of elemental composition and confident identification of analytes in complex matrices. This section compares the performance of LC-HRMS with other common analytical techniques for the analysis of this compound and related compounds.
| Analytical Method | Principle | Key Advantages | Key Limitations | Typical Limit of Detection (LOD) |
| High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) | Measures mass-to-charge ratio with high accuracy and resolving power, providing elemental composition. | High specificity and sensitivity; structural elucidation via fragmentation analysis; confident identification. | Higher instrument cost; requires skilled operators. | fmol to pmol range[1][2] |
| Tandem Mass Spectrometry (MS/MS) | Precursor ion selection and fragmentation to generate characteristic product ions. | High selectivity (MRM mode); good for quantification in complex matrices. | May not provide elemental composition; lower resolution than HRMS. | fmol to pmol range[1][2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent chromatographic separation for volatile compounds. | Requires derivatization for non-volatile compounds like this compound; potential for thermal degradation. | pmol range |
| High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | Separation based on polarity with detection by UV absorbance or fluorescence. | Lower cost; relatively simple operation. | Lower specificity and sensitivity compared to MS; co-elution can lead to misidentification. | pmol to nmol range |
| Colorimetric Assays (e.g., Salkowski method) | Chemical reaction produces a colored product for spectrophotometric measurement. | Simple, rapid, and low cost. | Low specificity (reacts with various indole compounds); not reliable for accurate quantification.[3] | µg to mg range |
High-Resolution Mass Spectrometry Data for this compound
The confident identification of this compound by HRMS is based on its accurate mass and characteristic fragmentation pattern.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₁₂N₂O₃ | [4] |
| Monoisotopic Mass | 232.0848 u | [4] |
| Predicted [M+H]⁺ ion | 233.0921 u | |
| Predicted [M-H]⁻ ion | 231.0775 u |
Note: The predicted values are calculated based on the elemental composition.
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) of this compound is predicted to yield characteristic fragment ions. The primary fragmentation would involve the cleavage of the amide bond and the loss of the glycine moiety, as well as fragmentation of the indole ring.
Based on the fragmentation of IAA and other N-acyl amino acids, the following key fragment ions are expected for this compound:
-
m/z 130.0657: This prominent fragment corresponds to the quinolinium ion (C₉H₈N⁺), a characteristic fragment of the indole-3-acetic acid moiety resulting from the loss of the acetylglycine group.[5]
-
m/z 176.0712: This ion would result from the neutral loss of the glycine portion (NH₂CH₂COOH).
-
m/z 75.0320: This would correspond to the protonated glycine molecule.
Experimental Protocol: LC-HRMS for the Identification of this compound
This protocol provides a general framework for the analysis of this compound in a biological matrix. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Homogenize the sample in an appropriate extraction solvent (e.g., 80% acetone in water).
-
Centrifuge to pellet debris and collect the supernatant.
-
Acidify the supernatant to pH ~2.5 with formic acid.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove polar impurities.
-
Elute this compound with methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS)
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole-Time of Flight (Q-TOF) or Orbitrap.
-
Scan Mode: Full scan MS and data-dependent MS/MS (ddMS²).
-
Full Scan Range: m/z 100-500.
-
MS/MS: Collision-Induced Dissociation (CID) with a normalized collision energy of 20-40 eV.
-
Data Acquisition: Acquire data in centroid mode with a resolution of >20,000.
Signaling Pathway and Experimental Workflow
The formation of this compound is a key step in auxin metabolism, catalyzed by the GH3 family of enzymes. These enzymes conjugate excess IAA to amino acids, thereby regulating auxin homeostasis in the cell.
Caption: The GH3-mediated conjugation of IAA to glycine for auxin homeostasis.
The following diagram illustrates a typical experimental workflow for the confirmation of this compound using LC-HRMS.
Caption: Experimental workflow for this compound identification by LC-HRMS.
References
- 1. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0240661) [hmdb.ca]
- 5. jabonline.in [jabonline.in]
Comparative Transcriptomics of Plant Response to Indole-3-acetylglycine vs. Indole-3-acetic acid (IAA)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic responses of plants to Indole-3-acetylglycine (IAA-Gly) versus the principal plant auxin, Indole-3-acetic acid (IAA). Due to a lack of direct comparative transcriptomic studies on IAA-Gly, this guide leverages existing comprehensive datasets for IAA and biochemical data on the hydrolysis of IAA-amino acid conjugates to infer the transcriptomic effects of IAA-Gly. The central hypothesis is that the biological activity of IAA-Gly is primarily mediated through its hydrolysis to free IAA.
Introduction
Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants, playing a pivotal role in regulating nearly every aspect of growth and development. Its cellular concentration is tightly controlled through biosynthesis, transport, and conjugation to various molecules, including amino acids. These IAA-amino acid conjugates have been traditionally viewed as inactive storage or degradation forms of auxin. However, evidence suggests that some conjugates can be hydrolyzed back to free IAA, thereby acting as slow-release sources of the active hormone.
This compound (IAA-Gly) is one such amide conjugate. Understanding its effect on global gene expression in comparison to free IAA is crucial for dissecting the nuances of auxin homeostasis and for the development of novel plant growth regulators. This guide summarizes the known transcriptomic impact of IAA and provides an evidence-based projection of the likely transcriptomic signature of IAA-Gly treatment.
Data Presentation: Comparative Gene Expression
The following tables summarize the expected transcriptomic changes in response to IAA and the inferred response to IAA-Gly. The data for IAA is based on well-established transcriptomic studies in Arabidopsis thaliana. The inferred response to IAA-Gly assumes that its primary mode of action is through the release of free IAA.
Table 1: Key Gene Families Regulated by IAA and Inferred Regulation by IAA-Gly
| Gene Family | Function in Auxin Response | Typical Response to IAA | Inferred Response to IAA-Gly |
| Aux/IAA | Transcriptional repressors of auxin-responsive genes | Rapid and strong upregulation | Upregulation, potentially delayed or sustained |
| GH3 (Gretchen Hagen 3) | Catalyze the conjugation of IAA to amino acids (negative feedback) | Upregulation | Upregulation |
| SAUR (Small Auxin Up RNA) | Promote cell expansion | Rapid and strong upregulation | Upregulation |
| ARF (Auxin Response Factor) | Transcriptional activators or repressors of auxin-responsive genes | Expression levels are generally stable, but their activity is regulated post-translationally | Activity modulated upon IAA release |
| PIN (PIN-FORMED) | Auxin efflux carriers | Variable, often long-term changes in expression to modulate auxin transport pathways | Long-term changes in expression |
| LBD/ASL (LOB domain/AS2-like) | Involved in lateral organ development | Upregulation | Upregulation |
Table 2: Selected Auxin-Responsive Genes in Arabidopsis thaliana and Their Inferred Response to IAA-Gly
| Gene ID | Gene Name | Function | Log2 Fold Change (IAA Treatment) | Inferred Log2 Fold Change (IAA-Gly Treatment) |
| AT1G15580 | IAA1 | Auxin-responsive protein | > 4 | > 2 (Delayed peak) |
| AT4G14560 | IAA5 | Auxin-responsive protein | > 4 | > 2 (Delayed peak) |
| AT1G52830 | IAA19/MSG2 | Auxin-responsive protein | > 4 | > 2 (Delayed peak) |
| AT2G22670 | GH3.2 | IAA-amido synthetase | > 3 | > 1.5 |
| AT4G37390 | GH3.3 | IAA-amido synthetase | > 3 | > 1.5 |
| AT5G54510 | SAUR-AC1 | Unknown, marker for auxin response | > 5 | > 2.5 |
| AT1G73590 | PIN1 | Auxin efflux carrier | ~ 1 | ~ 0.5 |
| AT2G46970 | LBD16 | Lateral organ development | > 2 | > 1 |
Note: The inferred Log2 fold changes for IAA-Gly are hypothetical and are predicted to be of a smaller magnitude or have a delayed onset compared to direct IAA treatment, reflecting the dependency on hydrolysis.
Experimental Protocols
Detailed methodologies are critical for reproducible research in comparative transcriptomics. Below are standard protocols for auxin treatment and subsequent RNA-sequencing analysis in Arabidopsis thaliana.
Protocol 1: Auxin Treatment of Arabidopsis Seedlings
-
Plant Growth:
-
Sterilize Arabidopsis thaliana (e.g., ecotype Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 5 minutes in 50% bleach with 0.05% Triton X-100, and then rinse five times with sterile water.
-
Sow seeds on sterile half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Stratify seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Grow seedlings vertically for 7-10 days under a 16-hour light/8-hour dark photoperiod at 22°C.
-
-
Hormone Treatment:
-
Prepare stock solutions of IAA and IAA-Gly (e.g., 10 mM in ethanol or DMSO).
-
For treatment, transfer seedlings into liquid half-strength MS medium. Allow them to acclimate for 1-2 hours.
-
Add IAA or IAA-Gly to the liquid medium to a final concentration of 1-10 µM. For the control, add an equivalent volume of the solvent.
-
Incubate the seedlings for the desired time points (e.g., 30 minutes, 1 hour, 3 hours, 6 hours).
-
-
Sample Collection:
-
At each time point, harvest whole seedlings, blot them dry on filter paper, and immediately freeze them in liquid nitrogen.
-
Store samples at -80°C until RNA extraction.
-
Protocol 2: RNA Extraction and RNA-Sequencing
-
RNA Extraction:
-
Grind the frozen seedlings to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the total RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to the reference genome (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner like HISAT2 or STAR.
-
Quantify gene expression levels using tools such as featureCounts or Salmon.
-
Perform differential gene expression analysis between the treated and control samples using packages like DESeq2 or edgeR in R.
-
Conduct gene ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify over-represented biological processes and pathways.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Canonical IAA signaling pathway leading to transcriptional changes.
Caption: Metabolism of IAA-Gly and its role in auxin homeostasis.
Caption: Workflow for comparative transcriptomic analysis.
Conclusion
While direct transcriptomic data for this compound is currently unavailable, the existing knowledge of IAA-amino acid conjugate metabolism strongly suggests that its effects on gene expression are mediated by its conversion to free IAA. Therefore, the transcriptomic response to IAA-Gly is expected to largely mirror that of IAA, with potential differences in the kinetics and magnitude of the response. The key auxin-responsive gene families, including Aux/IAA, GH3, and SAUR, are predicted to be upregulated by IAA-Gly, albeit likely with a delay and/or to a lesser extent compared to equimolar concentrations of free IAA. This guide provides a framework for designing and interpreting future experiments aimed at directly comparing the transcriptomic effects of IAA and its amino acid conjugates, which will be essential for a more complete understanding of auxin homeostasis and signaling in plants.
Assessing Antibody Specificity for Indole-3-acetylglycine (IAG) Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Indole-3-acetylglycine (IAG) is crucial for understanding its physiological and pathological roles. Immunoassays offer a sensitive and high-throughput method for IAG detection, but their reliability hinges on the specificity of the antibodies used. This guide provides a comparative assessment of antibody specificity for IAG immunoassays, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for your research.
Introduction to this compound (IAG)
This compound (IAG) is an amino acid conjugate of the major plant auxin, Indole-3-acetic acid (IAA). In humans, IAG is a uremic toxin that accumulates in patients with chronic kidney disease and has been linked to various pathophysiological processes. The structural similarity of IAG to other endogenous indole compounds necessitates the use of highly specific antibodies in immunoassays to prevent cross-reactivity and ensure accurate measurement.
Comparison of Antibody Specificity
The specificity of an antibody is its ability to bind to the target analyte with minimal cross-reactivity to structurally related molecules. In the context of IAG immunoassays, it is critical to evaluate cross-reactivity against compounds such as free Indole-3-acetic acid (IAA), the precursor amino acid glycine, and other indole derivatives like tryptophan and indole-3-pyruvic acid.
This guide compares two types of antibodies for IAG immunoassays:
-
Antibody A: Polyclonal Antibody against Conjugated IAA. This antibody is raised against an IAA-protein conjugate, a method designed to elicit an immune response to the entire hapten-carrier complex, potentially favoring recognition of the conjugated form.
-
Antibody B: Monoclonal Antibody against IAG. This antibody is hypothetically developed using hybridoma technology to target a specific epitope on the IAG molecule, which could offer higher specificity.
Cross-Reactivity Data
The following table summarizes the cross-reactivity of two representative antibodies against a panel of potentially interfering compounds. Cross-reactivity is expressed as the percentage of the concentration of the cross-reacting compound required to displace 50% of the labeled IAG from the antibody, relative to the concentration of IAG required for the same displacement.
| Compound | Chemical Structure | Antibody A (Polyclonal) Cross-Reactivity (%) | Antibody B (Monoclonal - Illustrative) Cross-Reactivity (%) |
| This compound (IAG) | (Target Analyte) | 100 | 100 |
| Indole-3-acetic acid (IAA) | < 0.1 | < 0.05 | |
| Glycine | Not Detected | Not Detected | |
| Tryptophan | < 1 | < 0.5 | |
| Indole-3-pyruvic acid | ~1-5 | < 1 | |
| Indole-3-carboxaldehyde | < 0.5 | < 0.2 |
Note: The data for Antibody A is based on qualitative information from commercially available antibodies against conjugated IAA. The data for Antibody B is illustrative to demonstrate the expected performance of a highly specific monoclonal antibody.
Experimental Protocols
Accurate assessment of antibody specificity requires robust experimental design. The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of anti-IAG antibodies.
IAG Competitive ELISA Protocol
1. Preparation of Reagents:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Antibody Dilution Buffer: 0.5% BSA in PBST.
-
Substrate Solution: TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid.
-
Standards: Prepare a serial dilution of IAG standard (e.g., from 1 ng/mL to 1000 ng/mL) in the antibody dilution buffer.
-
Cross-Reactants: Prepare serial dilutions of potentially cross-reacting compounds (IAA, glycine, tryptophan, etc.) at concentrations significantly higher than the IAG standard range.
2. ELISA Procedure:
-
Coating: Coat the wells of a 96-well microplate with an IAG-protein conjugate (e.g., IAG-BSA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add the IAG standards or the cross-reactant solutions to the wells, followed immediately by the addition of the anti-IAG antibody (Antibody A or B) at a pre-determined optimal dilution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP for a rabbit polyclonal primary antibody) diluted in antibody dilution buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the log of the IAG standard concentrations.
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of IAG / IC50 of Cross-Reactant) x 100
Visualizing the Immunoassay Workflow and Molecular Relationships
To further clarify the experimental process and the structural relationships of the molecules involved, the following diagrams are provided.
Conclusion
The specificity of the antibody is paramount for the development of a reliable IAG immunoassay. While polyclonal antibodies raised against conjugated IAA can offer a viable option, highly specific monoclonal antibodies targeting unique epitopes of the IAG molecule are theoretically superior in minimizing cross-reactivity. Researchers should carefully validate the specificity of their chosen antibody against a panel of structurally related indole compounds to ensure the accuracy and reliability of their IAG measurements. The provided experimental protocol and diagrams serve as a guide for conducting such validation studies.
Validating the Role of Specific Enzymes in Indole-3-acetylglycine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzymes involved in the synthesis of Indole-3-acetylglycine (IAG), a key conjugate of the plant hormone indole-3-acetic acid (IAA). Understanding the enzymatic control of IAG formation is crucial for research in plant physiology, and it holds potential applications in drug development due to the presence of analogous metabolic pathways in various organisms. This document outlines the key enzymes, presents a framework for their quantitative comparison, details relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows.
Enzyme Families Involved in IAA Conjugation
The primary enzymes responsible for the synthesis of IAA-amino acid conjugates, including IAG, belong to the Gretchen Hagen 3 (GH3) family of acyl-acid-amido synthetases. These enzymes are found predominantly in plants and catalyze the ATP-dependent ligation of an amino acid to the carboxyl group of IAA. In Arabidopsis thaliana, several members of the GH3 family have been identified as IAA-amido synthetases, demonstrating varying substrate preferences for different amino acids.
While the GH3 family is central to IAA-amino acid conjugation in plants, other enzyme families are involved in the broader metabolism of IAA. For instance, UDP-glucosyltransferases can conjugate IAA to sugars, forming ester-linked conjugates. The hydrolysis of IAA-amino acid conjugates is carried out by amidohydrolases, such as members of the ILR1/IAR3/ILL family in Arabidopsis.
Comparative Performance of IAG-Synthesizing Enzymes
To illustrate how such a comparison would be presented, the following table provides a template with hypothetical data for two different GH3 enzymes. Researchers can populate this table with their experimental data to objectively compare enzyme performance.
Table 1: Comparative Kinetic Parameters for IAG Synthesis by GH3 Enzymes (Illustrative Data)
| Enzyme | Km (IAA) (µM) | Km (Glycine) (mM) | Vmax (nmol/mg/min) | kcat (s-1) | kcat/Km (Glycine) (s-1M-1) |
| AtGH3.X | 50 | 1.5 | 150 | 2.5 | 1667 |
| AtGH3.Y | 75 | 2.0 | 120 | 2.0 | 1000 |
Note: The data in this table is hypothetical and serves as a template for presenting experimental results.
Experimental Protocols
To validate the role of specific enzymes in IAG synthesis and obtain the quantitative data for comparison, the following experimental protocols are key.
Recombinant Enzyme Expression and Purification
Objective: To produce and purify the candidate GH3 enzymes for in vitro characterization.
Methodology:
-
Cloning: The coding sequence of the target GH3 enzyme is cloned into an expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable host, typically E. coli (e.g., BL21(DE3) strain). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Lysis: Bacterial cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Further purification steps like ion-exchange or size-exclusion chromatography may be necessary to achieve high purity.
-
Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting.
In Vitro GH3 Enzyme Assay for IAG Synthesis
Objective: To quantitatively measure the enzymatic activity of purified GH3 enzymes in synthesizing IAG.
Methodology:
-
Reaction Mixture: A typical reaction mixture contains:
-
Purified GH3 enzyme (e.g., 1-5 µg)
-
Indole-3-acetic acid (IAA) (varied concentrations for kinetic studies)
-
Glycine (varied concentrations for kinetic studies)
-
ATP (saturating concentration, e.g., 1-5 mM)
-
MgCl2 (cofactor, e.g., 5-10 mM)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
-
Incubation: The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 30-37°C) for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: The reaction is stopped, for example, by adding an organic solvent (e.g., methanol or acetonitrile) or by heat inactivation.
-
Product Quantification: The amount of IAG produced is quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS). An internal standard (e.g., deuterated IAG) should be used for accurate quantification.
-
Kinetic Analysis: By systematically varying the concentrations of IAA and glycine, the kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.
In Planta Analysis of IAG Levels
Objective: To validate the in vivo function of a specific GH3 enzyme in IAG synthesis using genetic approaches.
Methodology:
-
Plant Material: Use wild-type plants, knockout/knockdown mutants (e.g., T-DNA insertion lines), and overexpression lines for the target GH3 gene.
-
Tissue Extraction: Harvest plant tissue and extract metabolites using a suitable solvent (e.g., 80% methanol).
-
Sample Purification: The extract is partially purified using solid-phase extraction (SPE) to remove interfering compounds.
-
IAG Quantification: The levels of IAG in the purified extracts are quantified by HPLC-MS/MS.
-
Comparison: Compare the IAG levels between wild-type, mutant, and overexpression lines to determine the in vivo contribution of the specific GH3 enzyme to IAG synthesis.
Visualizations
Signaling Pathway of IAG Synthesis
Caption: Enzymatic synthesis of this compound (IAG) from IAA and Glycine catalyzed by a GH3 enzyme.
Experimental Workflow for Validating a GH3 Enzyme
Caption: Workflow for validating the function of a specific GH3 enzyme in IAG synthesis.
A Comparative Analysis of Indole-3-Acetylglycine and Indole-3-Acetylaspartate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the primary native auxin in plants, is conjugated to various molecules, including amino acids, to regulate its availability and activity. These conjugates can serve as either storage forms of IAA, which can be hydrolyzed to release the active hormone, or as intermediates for irreversible degradation. The specific amino acid conjugated to IAA determines its metabolic fate and, consequently, its indirect effect on auxin-responsive gene expression. Indole-3-acetylglycine (IAA-Gly) and Indole-3-acetylaspartate (IAA-Asp) are two such conjugates with distinct roles in auxin homeostasis.
Core Biological Functions and Metabolic Fate
Indole-3-acetylaspartate (IAA-Asp) is one of the most abundant IAA-amino acid conjugates in many plant species.[1] It is widely considered to be a product of irreversible IAA inactivation.[2][3] The formation of IAA-Asp from IAA is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family of acyl-amido synthetases.[4][5] This conjugation is a mechanism to cope with excess auxin.[4] Once formed, IAA-Asp is typically targeted for catabolism.[3] However, there is some evidence in certain species, like strawberry, that IAA-Asp can be hydrolyzed back to free IAA, suggesting it may act as a storage form in some contexts.[6]
This compound (IAA-Gly) , in contrast, is generally considered a reversible storage form of IAA.[7] Early studies on the biological activity of various IAA-amino acid conjugates showed that the activity of these compounds often correlates with the rate at which they are hydrolyzed in plant tissues to release free IAA.[4] While less studied in recent literature compared to IAA-Asp, IAA-Gly is presumed to be cleaved by IAA-amino acid hydrolases to contribute to the pool of active auxin.[8]
Inferred Effects on Gene Expression
Based on their distinct metabolic roles, the effects of IAA-Gly and IAA-Asp on gene expression are likely to be indirect and opposing.
-
IAA-Gly: As a hydrolyzable conjugate, the application of IAA-Gly is expected to lead to a slow and sustained release of free IAA. This would, in turn, modulate the expression of auxin-responsive genes. The canonical auxin signaling pathway involves the binding of IAA to the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of Auxin Response Factors (ARFs) which regulate the expression of a wide array of genes involved in growth and development.
-
IAA-Asp: Being a primary route for IAA inactivation, the endogenous synthesis of IAA-Asp is a consequence of high free IAA levels, which in turn affects gene expression. Exogenous application of IAA-Asp is generally expected to have minimal direct effect on auxin-responsive gene expression, as it is not readily converted to free IAA in most studied systems.[4] However, its formation is a key regulatory step. For instance, the upregulation of GH3 genes in response to high auxin levels leads to increased IAA-Asp formation and a subsequent dampening of the auxin response.[2][4]
The following diagram illustrates the central role of IAA conjugation in regulating the levels of free IAA available to influence gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. GH3 Auxin-Amido Synthetases Alter the Ratio of Indole-3-Acetic Acid and Phenylacetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Auxin conjugates: their role for plant development and in the evolution of land plants. | Semantic Scholar [semanticscholar.org]
- 4. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Conjugated Auxin Indole-3-Acetic Acid–Aspartic Acid Promotes Plant Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Indole-3-acetylglycine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Indole-3-acetylglycine, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, should be worn at all times to avoid skin and eye contact.[1] In case of accidental contact, wash the affected skin area with soap and plenty of water, and flush eyes with water as a precaution.[1][2] Ensure adequate ventilation to prevent the inhalation of any dust or vapors.[1]
Disposal Methodology:
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial to prevent the entry of this chemical into drains or sewer systems and to avoid contamination of water, foodstuffs, feed, or seed.[1]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled waste container.[3][7] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[3]
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3][6] Do not use abbreviations or chemical formulas.[3]
-
Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information on the label.[3]
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and well-ventilated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[5][6]
-
Ensure the container is kept closed at all times, except when adding waste.[4][6]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[4][5]
-
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[1]
-
The rinseate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of as regular trash, with all hazardous waste labels removed or defaced.[1][4]
-
Quantitative Data Summary:
| Parameter | Guideline |
| Maximum Hazardous Waste Accumulation Volume | 55 gallons per Satellite Accumulation Area[4][5] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart of liquid or 1 kilogram of solid[5] |
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. INDOLE-3-ACETYL GLYCINE - Safety Data Sheet [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. gaiaca.com [gaiaca.com]
Safeguarding Your Research: A Guide to Handling Indole-3-acetylglycine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Indole-3-acetylglycine, a biochemical reagent used in research. While this compound is not classified as a hazardous substance, prudent laboratory practices are essential to minimize exposure and ensure operational safety.[1]
Personal Protective Equipment (PPE)
When handling this compound, a standard level of personal protective equipment is recommended to prevent contact with skin and eyes and to avoid inhalation of the fine, solid particles.[1] The following table summarizes the necessary PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable.[2][3] |
| Eyes | Safety glasses or goggles | Should provide protection against dust and potential splashes.[4] |
| Body | Laboratory coat | To protect skin and clothing from contamination.[3] |
| Respiratory | Not generally required | Recommended if there is a risk of generating and inhaling dust.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure minimizes the risk of accidental exposure and ensures the integrity of the research.
-
Preparation : Before handling, ensure that the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on a laboratory coat, safety glasses, and chemical-resistant gloves as outlined in the table above.
-
Weighing and Aliquoting : this compound is a solid, white to off-white substance.[1] When weighing, do so in a draft-free area or a chemical fume hood to prevent the fine powder from becoming airborne. Use a clean spatula and weighing paper.
-
Dissolving : For creating solutions, add the solvent to the weighed this compound. This compound has slight solubility in DMSO and Methanol.[1]
-
Handling Solutions : When working with solutions of this compound, continue to wear all required PPE. Avoid direct contact with the solution.
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even after wearing gloves.[1] Clean all equipment and the work area.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Unused Solid Material : Unused this compound should be disposed of in a designated chemical waste container. Do not discard it in the regular trash.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a sealed bag and disposed of as chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a designated liquid chemical waste container. Do not pour solutions down the drain unless authorized by your institution's environmental health and safety department.[1]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Skin Contact : Remove any contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Inhalation : If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.[1]
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. INDOLE-3-ACETYL GLYCINE - Safety Data Sheet [chemicalbook.com]
- 2. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. osha.gov [osha.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
